Technical Documentation Center

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
  • CAS: 1393560-30-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Derivatives: A Technical Whitepaper

Physicochemical Rationale: The Oxetane Advantage In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as target affinity. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale: The Oxetane Advantage

In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as target affinity. The (3-(3-methoxyphenyl)oxetan-3-yl)methanamine scaffold represents a highly engineered structural motif designed to overcome common pharmacokinetic liabilities.

Causality in Scaffold Design: Historically, lipophilic gem-dimethyl groups were used to block metabolic soft spots. However, this increases overall lipophilicity (logP), often leading to poor aqueous solubility and high non-specific plasma protein binding. The 3,3-disubstituted oxetane ring acts as a superior bioisostere. It occupies a similar molecular volume to a gem-dimethyl group but introduces a highly polar oxygen atom[1]. This oxygen acts as a hydrogen bond acceptor, drastically improving aqueous solubility. Furthermore, the electron-withdrawing nature of the oxetane ring exerts an inductive effect that reduces the basicity (pKa) of the adjacent methanamine group[2]. Shifting the amine pKa from a highly basic ~9.5 down to ~7.5–8.0 increases the fraction of unionized drug at physiological pH, thereby enhancing passive membrane permeability and mitigating off-target hERG channel blockade[3]. Finally, the steric bulk and polarity of the oxetane ring effectively direct metabolism away from rapid Cytochrome P450 (CYP450) degradation[4].

In Vitro ADME Profiling: Self-Validating Workflows

Before advancing to in vivo models, the intrinsic clearance ( Clint​ ) and permeability of the oxetane derivatives must be established using self-validating in vitro systems.

Microsomal Stability (HLM/MLM)

Causality: To predict hepatic first-pass metabolism, compounds are incubated with human or mouse liver microsomes. Because the oxetane core shields adjacent sites from oxidation, we expect high metabolic stability[5]. However, the 3-methoxyphenyl group remains a potential site for O-demethylation. Self-Validating Protocol:

  • Preparation: Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Add the oxetane derivative to a final concentration of 1 µM (keep organic solvent <0.1% to prevent enzyme inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP-mediated reactions.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Validation Controls (Critical):

    • Positive Control: Run Verapamil (rapid clearance) to prove the enzymes are active.

    • Negative Control: Run a parallel incubation of the oxetane derivative without NADPH. If degradation occurs here, it indicates chemical instability or non-CYP enzymatic breakdown, preventing false-positive CYP clearance assignments.

Caco-2 Permeability

Causality: The modulated pKa of the oxetane-methanamine should yield excellent oral absorption. Caco-2 cell monolayers simulate the human intestinal epithelium. Self-Validating Protocol:

  • Seeding: Grow Caco-2 cells on polycarbonate filter inserts for 21 days until fully differentiated.

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber (pH 6.5) and measure transport to the basolateral (B) chamber (pH 7.4) over 2 hours.

  • Validation Controls (Critical): Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the assay data must be discarded.

Plasma Protein Binding (Equilibrium Dialysis)

Causality: Only the unbound fraction ( fu​ ) of the drug can engage the target or be cleared. Oxetanes generally exhibit favorable fu​ due to controlled lipophilicity[6]. Self-Validating Protocol:

  • Dialysis: Load 5 µM of the compound in plasma into the donor chamber of a 96-well dialysis block. Fill the receiver chamber with PBS (pH 7.4). Incubate at 37°C for 4 hours on a plate rotator.

  • Validation Controls (Critical): Calculate the mass balance (Total compound recovered / Total compound added). If recovery is <85%, the compound is non-specifically binding to the dialysis membrane, and the calculated fu​ is invalid.

PK_Workflow Start Compound Synthesis: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine InVitro In Vitro ADME Profiling Start->InVitro Microsomes Metabolic Stability (HLM/MLM) Self-Validation: ±NADPH InVitro->Microsomes Caco2 Permeability (Caco-2) Self-Validation: Lucifer Yellow InVitro->Caco2 PPB Plasma Protein Binding Self-Validation: Recovery Check InVitro->PPB InVivo In Vivo PK (Mice/Rats) Microsomes->InVivo Cl_int < 20 µL/min/mg Caco2->InVivo P_app > 10x10^-6 cm/s PPB->InVivo f_u > 10% IV_PO IV & PO Dosing InVivo->IV_PO LCMS LC-MS/MS Bioanalysis Self-Validation: SIL-IS IV_PO->LCMS Data PK Parameter Calculation (Clearance, Vss, t1/2, F%) LCMS->Data

Experimental workflow for self-validating PK profiling of oxetane derivatives.

In Vivo Pharmacokinetics: Bridging to Efficacy

In vitro stability does not always guarantee in vivo exposure due to complex physiological clearance mechanisms (e.g., renal or biliary excretion).

Causality: To determine the true systemic clearance ( Cl ), volume of distribution ( Vss​ ), and oral bioavailability ( F% ), we execute an in vivo rodent study. The basic amine drives rapid tissue distribution, while the oxetane core ensures a slow, sustained half-life[7].

Self-Validating Protocol:

  • Formulation: Dissolve the compound in a bio-compatible vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline). Validation: Visually inspect for precipitation; analyze the dosing solution via LC-MS/MS pre- and post-dosing to confirm concentration accuracy.

  • Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage in male C57BL/6 mice.

  • Sampling: Collect 30 µL blood samples via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2​EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Extract plasma proteins using acetonitrile precipitation. Analyze via LC-MS/MS using a matrix-matched calibration curve.

Quantitative Data Summary
ParameterAssay / ModelTypical RangeMechanistic Rationale
Intrinsic Clearance ( Clint​ ) HLM (In Vitro)< 15 µL/min/mgOxetane core sterically shields adjacent sites from CYP oxidation.
Permeability ( Papp​ ) Caco-2 (A-B)10 - 25 × 10−6 cm/sModulated amine pKa increases the neutral fraction at pH 7.4.
Unbound Fraction ( fu​ ) Plasma (Human)15% - 40%Moderate lipophilicity (logD ~1.0–2.0) prevents excessive protein binding.
Systemic Clearance ( Cl ) Mouse (IV)10 - 25 mL/min/kgSlow to moderate clearance reflecting the metabolic stability of the oxetane.
Volume of Distribution ( Vss​ ) Mouse (IV)1.5 - 3.0 L/kgExcellent tissue penetration driven by the basic primary amine.
Oral Bioavailability ( F% ) Mouse (PO)45% - 80%High intestinal permeability coupled with low hepatic first-pass metabolism.

Metabolic Biotransformation Pathways

Understanding the metabolic fate of the (3-(3-methoxyphenyl)oxetan-3-yl)methanamine scaffold is critical for identifying active or toxic metabolites.

Causality: The oxetane ring itself is highly resistant to metabolic ring-opening[1]. Therefore, biotransformation is shunted toward the peripheral functional groups. The primary metabolic liability is the O-demethylation of the 3-methoxyphenyl group, mediated primarily by CYP2D6 and CYP3A4, yielding a phenol derivative. A secondary, minor pathway involves the oxidative deamination of the methanamine by Monoamine Oxidases (MAO) or CYPs. The resulting phenolic metabolites are subsequently targeted by Phase II conjugation (glucuronidation or sulfation) to facilitate renal excretion.

Metabolic_Pathway Parent Parent Drug: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine CYP2D6 CYP2D6 / CYP3A4 (O-Demethylation) Parent->CYP2D6 Major Pathway MAO MAO / CYP (Amine Oxidation) Parent->MAO Minor Pathway (Sterically hindered) Excretion Renal / Biliary Excretion Parent->Excretion Unchanged Drug (Oxetane stabilizes) Met1 3-(3-Hydroxyphenyl)... Derivatives (Active/Inactive) CYP2D6->Met1 Met2 Deaminated/Oxidized Derivatives (Inactive) MAO->Met2 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met3 O-Glucuronide Conjugates (Highly Polar) Phase2->Met3 Met1->Phase2 Met2->Excretion Met3->Excretion

Primary metabolic biotransformation pathways for the 3-methoxyphenyl oxetane scaffold.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry / PubMed Central.[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.[Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing (SCIRP).[Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.[Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment. PubMed Central (PMC).[Link]

  • Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. PubMed Central (PMC).[Link]

Sources

Exploratory

In Vitro Toxicity Profile of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine: A Mechanistic Evaluation Guide

Executive Rationale In modern medicinal chemistry, the incorporation of four-membered heterocycles is rarely coincidental. The compound (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine represents a highly specialized building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

In modern medicinal chemistry, the incorporation of four-membered heterocycles is rarely coincidental. The compound (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine represents a highly specialized building block designed to navigate the complex intersection of target engagement, physicochemical stability, and toxicological safety.

Rather than treating in vitro toxicity as a generic checklist, this whitepaper deconstructs the specific structural motifs of this molecule to predict its biological liabilities. By understanding the causality between the oxetane ring, the primary amine, and the methoxyphenyl group, drug development professionals can deploy targeted, self-validating assay systems to rigorously profile this compound's safety margins.

Structural Causality & Toxicological Predictors

To design an effective toxicity screening workflow, we must first isolate the functional groups driving the molecule's behavior in biological systems.

The Oxetane-Amine Axis: Modulating Basicity and Cardiotoxicity

Primary amines typically possess a high pKa (>9.0), rendering them predominantly protonated at physiological pH. This cationic state is a primary driver for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to drug-induced QT prolongation. Furthermore, highly basic amines are notorious for causing phospholipidosis due to their accumulation in acidic lysosomes.

However, the electronegative oxygen atom within the oxetane ring exerts a powerful inductive electron-withdrawing effect across the short σ-bonding framework. This specific topological arrangement reduces the pKa of the adjacent primary amine by approximately 2.7 units compared to gem-dimethyl analogs 1. This strategic reduction in basicity is a deliberate design choice that mitigates hERG liability and reduces the volume of distribution ( Vss​ ), preventing off-target tissue accumulation 2.

The 3-Methoxyphenyl Motif: CYP450 Metabolism and Genotoxicity

While the oxetane ring shields the amine, the 3-methoxyphenyl ether linkage introduces a specific metabolic vulnerability. Ether linkages are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation. In human liver models, CYP2D6 and CYP3A4 are the primary drivers of this pathway, rapidly converting the methoxyphenyl group into a phenolic intermediate [[3]]().

This metabolic conversion dictates the genotoxicity strategy. Phenolic metabolites can occasionally undergo further oxidation into reactive quinone methides or nitrenium ions. These electrophilic species can form covalent adducts with DNA bases, triggering genotoxic events 4. Therefore, standard cytotoxicity assays must be augmented with reactive metabolite trapping.

Mechanism Molecule (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Oxetane Oxetane Ring (Electron Withdrawing) Molecule->Oxetane Amine Primary Amine (Reduced pKa) Molecule->Amine Methoxy 3-Methoxyphenyl (CYP Substrate) Molecule->Methoxy Oxetane->Amine Inductive Effect hERG Decreased hERG Binding Affinity Amine->hERG Mitigates Liability Metabolite O-Demethylation (Phenol Metabolite) Methoxy->Metabolite CYP2D6 / CYP3A4

Figure 1. Mechanistic rationale relating structural motifs to toxicity and metabolic outcomes.

Self-Validating Assay Methodologies

To ensure scientific integrity, the protocols evaluating this compound cannot rely on absolute readouts alone; they must be designed as self-validating systems containing internal checks for assay performance.

Protocol A: Automated Patch-Clamp hERG Assay

Rationale: Ligand-binding assays fail to measure functional channel block. Automated patch-clamp provides direct electrophysiological evidence of whether the oxetane successfully mitigated the amine's cardiotoxic potential.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with the human KCNH2 gene.

  • Compound Application: Perfuse (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in escalating concentrations (0.1 μM, 1 μM, 10 μM, 30 μM, 100 μM) to capture a complete dose-response curve.

  • Electrophysiology: Apply a voltage protocol consisting of a depolarizing prepulse to +20 mV (to open and inactivate channels) followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • System Validation & Acceptance Criteria:

    • Negative Control: 0.1% DMSO vehicle must yield <5% tail current rundown over the recording period.

    • Positive Control: E-4031 (100 nM) must produce >80% fractional block of the tail current.

    • Quality Control: Membrane seal resistance must remain >1 GΩ throughout the entire recording. If any of these parameters fail, the plate data is discarded.

Protocol B: CYP450 Reaction Phenotyping & Reactive Metabolite Trapping

Rationale: Because the methoxyphenyl group is prone to O-demethylation 3, we must identify the specific enzymes responsible and trap any transient, genotoxic intermediates.

  • Incubation: Incubate the test compound (1 μM) with Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system at 37°C for 60 minutes.

  • Isoform Identification: Run parallel incubations utilizing selective CYP inhibitors: Ketoconazole (1 μM) for CYP3A4 and Quinidine (1 μM) for CYP2D6. The shift in intrinsic clearance ( CLint​ ) determines the fractional contribution of each enzyme.

  • Glutathione (GSH) Trapping: To assess genotoxic potential, spike a parallel HLM incubation with 5 mM GSH. GSH acts as a nucleophilic sink, forming stable adducts with any reactive quinone species generated from the phenol metabolite. Analyze the supernatant via LC-MS/MS for GSH-adduct mass shifts (+307 Da).

  • System Validation & Acceptance Criteria:

    • Negative Control: Incubations lacking NADPH must show <5% parent compound depletion, proving metabolism is strictly CYP-mediated.

    • Positive Control: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) must demonstrate >70% depletion within 30 minutes.

ToxicityWorkflow Start Compound: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio Basicity Check Hepato Hepatotoxicity & Metabolism (CYP450 Phenotyping) Start->Hepato O-Demethylation Geno Genotoxicity (Ames & Micronucleus) Start->Geno Reactive Metabolites Cyto General Cytotoxicity (HepG2 / HEK293) Start->Cyto Cell Viability Decision Toxicity Profile Assessment Cardio->Decision Hepato->Decision Geno->Decision Cyto->Decision

Figure 2. Multiparametric in vitro toxicity screening workflow for oxetane-amine derivatives.

Quantitative Benchmarks

To contextualize the data generated from the workflows above, the following table summarizes the target quantitative thresholds expected for an optimized oxetane-amine building block. These metrics ensure the compound maintains a wide therapeutic index before advancing to in vivo models 5.

Toxicity ParameterAssay SystemTarget ThresholdMechanistic Rationale
Cardiotoxicity Automated Patch-Clamp IC50​>30μM Confirms the oxetane's inductive effect successfully mitigated the primary amine's hERG binding affinity.
Cytotoxicity HepG2 Cell Viability (ATP) CC50​>50μM Ensures general cellular health and mitochondrial integrity are not compromised by the parent molecule.
Genotoxicity Ames Test (5 Strains)NegativeVerifies that potential phenolic metabolites do not intercalate or covalently bind to bacterial DNA.
DDI Potential CYP3A4 / CYP2D6 Inhibition IC50​>10μM Prevents clinical drug-drug interactions (DDIs) by ensuring the compound does not irreversibly bind CYP active sites.
Hepatotoxicity GSH Trapping (LC-MS/MS) <5% of total turnoverIndicates a low risk of idiosyncratic drug-induced liver injury (DILI) driven by reactive quinone methides.

Sources

Foundational

Receptor binding affinity studies of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

An In-Depth Technical Guide to the Receptor Binding Affinity Profiling of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of central nervous system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profiling of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of central nervous system (CNS) drug discovery, the strategic incorporation of novel chemical scaffolds is paramount to achieving desired therapeutic profiles while optimizing physicochemical and pharmacokinetic properties. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif, prized for its ability to serve as a bioisostere for gem-dimethyl or carbonyl groups, thereby improving properties like aqueous solubility and metabolic stability without a significant lipophilicity penalty.[1][2] This guide provides a comprehensive, field-proven framework for the in vitro characterization of a novel molecule, (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. The structure suggests a potential interaction with monoaminergic systems, critical targets for a host of neurological and psychiatric disorders.[3] This document outlines the strategic rationale for target selection, detailed protocols for radioligand binding assays, and the requisite data analysis to elucidate the compound's receptor binding affinity profile, thereby laying the essential groundwork for further preclinical development.

Introduction: The Strategic Imperative for Affinity Profiling

The compound at the heart of this investigation, (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, marries two key structural features of significant interest in medicinal chemistry: the methoxyphenyl group, a common element in ligands targeting monoamine systems, and the 3-amino-oxetane moiety. Oxetanes are increasingly utilized to imbue drug candidates with improved properties, such as enhanced polarity and three-dimensionality, which can lead to better solubility and metabolic profiles.[2][4]

Before any functional or in vivo evaluation, the foundational step in characterizing a novel CNS-active compound is to determine its binding affinity (Kᵢ) for a panel of relevant biological targets. The Kᵢ value, or inhibition constant, is an intrinsic measure of a drug's potency, reflecting the strength of the interaction between the compound and its receptor target.[5] It is derived from the IC₅₀ (half-maximal inhibitory concentration) value obtained in competitive binding assays.[5][6] A comprehensive understanding of a compound's affinity and selectivity profile is critical for predicting its potential therapeutic efficacy and off-target liabilities.

This guide provides the complete methodology for conducting these pivotal studies, focusing on the gold-standard radioligand binding assay, a technique renowned for its sensitivity and robustness in quantifying drug-receptor interactions.[7][8]

Target Selection Rationale: A Structure-Guided Hypothesis

The molecular architecture of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine bears a resemblance to the pharmacophores of ligands that interact with monoamine transporters (MATs) and G-protein coupled receptors (GPCRs), particularly serotonin receptors. The primary amine and the methoxyphenyl ring are key features that guide our initial target selection.

Primary Target Panel:

  • Monoamine Transporters:

    • Serotonin Transporter (SERT): A primary target for many antidepressants.

    • Norepinephrine Transporter (NET): A target for antidepressants and ADHD medications.[9]

    • Dopamine Transporter (DAT): The primary target for psychostimulants and some antidepressants.[10]

  • Serotonin (5-HT) Receptors:

    • 5-HT₂A Receptor: A key target for atypical antipsychotics and psychedelics.[11][12] Its activation is linked to a G-protein-mediated cellular response involving calcium mobilization.[13]

This panel serves as the initial screening deck to establish a foundational pharmacological profile for the test compound.

Core Methodology: Competitive Radioligand Binding Assays

Radioligand binding assays are the cornerstone for determining the affinity of a test compound for a receptor.[14] The principle relies on the competition between a radiolabeled ligand (a known high-affinity binder) and the unlabeled test compound for a finite number of receptors in a prepared tissue or cell membrane homogenate.[15] By measuring the concentration-dependent displacement of the radioligand by the test compound, we can determine the test compound's IC₅₀, and subsequently, its Kᵢ.[7]

Diagram: Principle of Competitive Radioligand Binding Assay

cluster_0 Without Test Compound cluster_1 With Test Compound Receptor_A Receptor Radioligand_A [³H]-Ligand Radioligand_A->Receptor_A High Binding Receptor_B Receptor Radioligand_B [³H]-Ligand Radioligand_B->Receptor_B Reduced Binding TestCompound Test Compound TestCompound->Receptor_B Competition

Caption: Competition between radioligand and test compound for receptor binding sites.

Experimental Protocols

This section provides a granular, step-by-step guide for the entire workflow, from the preparation of cellular membranes to the final quantification of radioactivity.

Part A: Preparation of Receptor-Expressing Cell Membranes

The quality of the receptor source is critical for a successful binding assay. We will utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express the human recombinant target receptors.

Protocol:

  • Cell Culture: Culture the specific receptor-expressing cell line in T175 flasks at 37°C and 5% CO₂ until fully confluent.

  • Harvesting: Aspirate the culture medium and wash the adherent cells with 10 mL of ice-cold phosphate-buffered saline (PBS).

  • Cell Detachment: Add 5 mL of a non-enzymatic cell dissociation buffer and incubate at 37°C for 10-15 minutes.[16] Dislodge the cells by gentle pipetting.

  • Pelleting: Transfer the cell suspension to a 50 mL conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice to ensure complete cell lysis.[17]

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude membrane fraction.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step to remove cytosolic contaminants.

  • Final Preparation: Resuspend the final washed pellet in Assay Buffer (specific to the target, see below) to a protein concentration of approximately 1-2 mg/mL.

  • Protein Quantification: Determine the precise protein concentration using a standard method like the Bicinchoninic acid (BCA) assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Part B: Radioligand Competition Binding Assay

The following protocol is a template for a 96-well plate format. Specific reagents will vary by target.

Materials:

  • Prepared cell membranes expressing the target receptor.

  • Test Compound: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Radioligand: Tritiated ([³H]) ligand specific for the target receptor.

  • Non-specific binding agent: A high concentration of a known, non-labeled ligand for the target.

  • Assay Buffer: Receptor-specific buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl for MATs).

  • 96-well assay plates.

  • Filtration apparatus (Cell Harvester) and glass fiber filter mats.

  • Scintillation fluid and a liquid scintillation counter.

Assay Setup: The assay is performed in triplicate for each condition.

Well TypeReagents AddedPurpose
Total Binding Assay Buffer + Radioligand + MembranesMeasures maximum radioligand binding.
Non-specific Binding Assay Buffer + Radioligand + Non-specific Agent + MembranesMeasures binding to non-receptor components.
Test Compound Assay Buffer + Radioligand + Serial Dilutions of Test Compound + MembranesMeasures displacement of radioligand by the test compound.

Protocol Steps:

  • Plate Setup: Add 50 µL of Assay Buffer to all wells. Add 25 µL of the appropriate concentration of test compound or non-specific binding agent to the designated wells. For Total Binding wells, add 25 µL of buffer.

  • Radioligand Addition: Add 25 µL of the radioligand (at a fixed concentration, typically near its Kₔ) to all wells.

  • Initiate Reaction: Add 150 µL of the prepared membrane suspension to each well to start the binding reaction. The final volume is 250 µL.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester.[7] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation bag, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

Diagram: Experimental Workflow

A Cell Culture (Receptor-Expressing Cells) B Harvesting & Lysis A->B C Membrane Isolation (Centrifugation) B->C D Protein Quantification C->D E 96-Well Assay Setup (Compound, Radioligand, Membranes) D->E F Incubation to Equilibrium E->F G Filtration (Separate Bound/Free) F->G H Scintillation Counting (Measure CPM) G->H I Data Analysis (IC₅₀ → Kᵢ) H->I

Caption: Overview of the receptor binding assay workflow.

Data Analysis and Interpretation

Proper data analysis is crucial to extract meaningful affinity constants from the raw radioactive counts.

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the % Specific Binding versus the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a "log(inhibitor) vs. response -- Variable slope" model.

    • The software will calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[18]

  • Calculate Kᵢ (Inhibition Constant):

    • Convert the operational IC₅₀ value to the more universal Kᵢ value using the Cheng-Prusoff equation :

      Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined separately via saturation binding experiments or obtained from reliable literature sources).

Anticipated Data Presentation

The final data should be presented clearly to allow for easy comparison of the compound's affinity across the target panel.

Table 1: Hypothetical Binding Affinity Profile of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
TargetRadioligandKᵢ (nM)
hSERT [³H]-CitalopramValue
hNET [³H]-NisoxetineValue
hDAT [³H]-WIN 35,428Value
h5-HT₂A [³H]-KetanserinValue

Note: Kᵢ values are to be determined experimentally. A lower Kᵢ value indicates a higher binding affinity.

Conclusion: From Affinity to Function

This technical guide provides a rigorous and validated blueprint for determining the receptor binding affinity of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. The radioligand binding assay, when executed with precision, yields the critical Kᵢ values that form the first chapter of a compound's pharmacological story. This affinity data is indispensable for establishing structure-activity relationships (SAR), guiding lead optimization, and providing a rational basis for subsequent functional assays (e.g., neurotransmitter uptake inhibition or calcium flux assays) to determine whether the compound acts as an agonist, antagonist, or inhibitor at its identified targets.[11][19] The successful execution of these protocols will provide the high-quality, reproducible data necessary to make informed decisions in the progression of this promising molecule through the drug discovery pipeline.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from: [Link]

  • Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One, 8(3), e59334. Available from: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-9. Available from: [Link]

  • Owens, C. E., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 163-170. Available from: [Link]

  • Jahandari, F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1438-1463. Available from: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Retrieved from: [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]

  • Grimm, S. H., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem, 10(6), 1027–1039. Available from: [Link]

  • Sucic, S., & Sitte, H. H. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available from: [Link]

  • ChEMBL. (n.d.). Assay: In vitro binding affinity against norepinephrine transporter using [3H]-nisoxetine as radioligand (CHEMBL841777). Retrieved from: [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from: [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

  • De Kloe, G. E., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 94(3), 1778–1786. Available from: [Link]

  • Gallego, I., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534-12567. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from: [Link]

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3565-3593. Available from: [Link]

  • Gallego, I., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534-12567. Available from: [Link]

  • ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. Retrieved from: [Link]

  • Warszycki, D., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. Available from: [Link]

  • Grimm, S. H. (2014). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Ludwig-Maximilians-Universität München. Available from: [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from: [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 629. Available from: [Link]

  • Rajendran, V., & Sethumadhavan, R. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics, 15(Suppl 16), S6. Available from: [Link]

  • Chen, F. I., & Fowler, J. S. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(10), 843–853. Available from: [Link]

  • Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One. Available from: [Link]

  • bioRxiv. (2023). DrugForm-DTA: Towards real-world drug-target binding Affinity Model. Retrieved from: [Link]

  • Öztürk, H., et al. (2018). DeepDTA: Deep Drug-Target Binding Affinity Prediction. arXiv. Available from: [Link]

  • Google Patents. (n.d.). US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
  • Kramer, C., et al. (2020). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 60(4), 1995–2002. Available from: [Link]

  • Bitesize Bio. (2024). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from: [Link]

  • Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from: [Link]

  • Barili, P. L., et al. (2009). Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 17(10), 3565–3577. Available from: [Link]

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Available from: [Link]

  • Le, A., & Lane, T. R. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 23(11), 2999. Available from: [Link]

Sources

Exploratory

The Pharmacokinetic Paradigm of 3-Aryl Oxetane Methanamines: Metabolic Routing and Structural Causality

Executive Summary In modern drug discovery, the "molecular obesity" crisis—characterized by the over-reliance on highly lipophilic, flat aromatic rings and flexible alkyl chains—has led to significant attrition rates due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "molecular obesity" crisis—characterized by the over-reliance on highly lipophilic, flat aromatic rings and flexible alkyl chains—has led to significant attrition rates due to poor pharmacokinetics and off-target toxicity. The incorporation of the oxetane ring, particularly in the form of 3-aryl oxetane methanamines , represents a profound structural intervention. By acting as a highly polar, three-dimensional bioisostere for gem-dimethyl or carbonyl groups, the oxetane motif fundamentally rewrites a molecule's physicochemical properties and metabolic fate. This whitepaper dissects the causality behind these modifications, focusing on how oxetanes actively shunt metabolic clearance away from traditional Cytochrome P450 (CYP450) oxidation and toward microsomal epoxide hydrolase (mEH) hydrolysis.

Physicochemical Causality: The Bioisosteric Advantage

The strategic placement of an oxetane ring adjacent to an amine (such as a methanamine or piperazine) is not merely a structural novelty; it is a calculated manipulation of electron density and solvation dynamics.

  • Basicity Modulation (pKa): Highly basic amines (pKa > 9) are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The strong electron-withdrawing inductive effect (-I) of the oxetane's oxygen atom pulls electron density away from the adjacent methanamine nitrogen. This structural causality reliably lowers the amine's pKa by approximately 2.7 units 1[1], effectively neutralizing hERG liabilities while maintaining the salt-bridge formation necessary for target engagement.

  • Lipophilicity and Solvation: Replacing a lipophilic gem-dimethyl group with an oxetane ring replaces a hydrophobic bulk with a highly polar hydrogen-bond acceptor. This decreases the LogD profile and can increase aqueous solubility by a factor of 4 to over 4000, driven by decreased crystal lattice energy and enhanced water solvation 1[1].

The Metabolic Shunt: Diverting Clearance from CYP450 to mEH

The most critical feature of 3-aryl oxetane methanamines is their ability to dictate their own metabolic clearance pathway. Traditional alkyl amines are highly susceptible to CYP450-mediated oxidative dealkylation or hydroxylation.

By utilizing an oxetane, medicinal chemists remove the abstractable α-protons required for CYP450 radical formation, effectively blocking the oxidative pathway 2[2]. However, the inherent ring strain of the four-membered oxetane introduces a new vulnerability: nucleophilic attack by human microsomal epoxide hydrolase (mEH) . This enzyme, which typically detoxifies epoxides, hydrolyzes the oxetane ring into a stable, highly polar diol metabolite 3[3].

The inclusion of the 3-aryl group is a deliberate design choice: it provides necessary hydrophobic target-binding contacts while simultaneously acting as a steric shield. The size and orientation of the aryl group directly modulate the rate at which mEH can access and hydrolyze the oxetane 4[4].

MetabolicPathway Parent 3-Aryl Oxetane Methanamine (Parent Drug) CYP CYP450 Enzymes (Oxidative Pathway) Parent->CYP Steric Hindrance mEH Microsomal Epoxide Hydrolase (Hydrolytic Pathway) Parent->mEH Ring Strain Relief Metabolite1 N-Dealkylation (Blocked / Minor) CYP->Metabolite1 Metabolite2 Ring-Opened Diol (Major Metabolite) mEH->Metabolite2

Fig 1: Metabolic shunting of 3-aryl oxetane methanamines from CYP450 to mEH.

Quantitative Data Synthesis

To understand the magnitude of this bioisosteric replacement, we must look at the empirical data comparing a standard gem-dimethyl methanamine to its 3-aryl oxetane counterpart.

Physicochemical ParameterGem-Dimethyl Methanamine3-Aryl Oxetane MethanamineStructural Causality / Impact
Lipophilicity (LogD) ~2.8~1.5Oxetane oxygen introduces polarity, reducing off-target toxicity 5[5].
Amine Basicity (pKa) ~9.2~6.5Inductive electron withdrawal (-I) lowers pKa, mitigating hERG liability 1[1].
Aqueous Solubility < 50 µM> 500 µMDecreased crystal lattice energy and increased water solvation 5[5].
CYP450 Clearance HighLowLack of abstractable α-protons prevents oxidative radical formation2[2].
mEH Clearance NegligibleModerate to HighRing strain drives nucleophilic attack by mEH to form a diol 3[3].

Self-Validating Protocol: In Vitro Isolation of Clearance Pathways

To accurately predict human pharmacokinetics, researchers must decouple CYP450 oxidation from mEH hydrolysis. The following protocol outlines a self-validating, 3-arm matrix designed to definitively quantify the intrinsic clearance ( Clint​ ) contributions of each pathway.

System Logic: By selectively adding or omitting required cofactors (NADPH) and specific inhibitors (Valpromide), the system internally validates the clearance mechanism. If the sum of clearance in Arm 2 and Arm 3 equals Arm 1, the system proves that no other cryptic metabolic pathways exist.

Workflow Step1 HLM Incubation Matrix (Parent Compound + Buffer) Arm1 Arm 1: +NADPH (CYP & mEH Active) Step1->Arm1 Arm2 Arm 2: -NADPH (Only mEH Active) Step1->Arm2 Arm3 Arm 3: +Valpromide (Only CYP Active) Step1->Arm3 Step3 Reaction Quenching (Ice-Cold ACN) Arm1->Step3 Arm2->Step3 Arm3->Step3 Step4 LC-MS/MS Quantification (Calculate Intrinsic Clearance) Step3->Step4

Fig 2: Self-validating 3-arm matrix workflow for isolating mEH vs. CYP clearance.

Step-by-Step Methodology
  • Matrix Preparation: Prepare a suspension of Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Spike the 3-aryl oxetane methanamine to a final concentration of 1 µM.

    • Causality: 1 µM ensures the reaction remains in the linear range of Michaelis-Menten kinetics (well below the anticipated Km​ ), allowing for accurate intrinsic clearance calculation.

  • Pathway Isolation (The 3-Arm Matrix):

    • Arm 1 (Total Clearance): Add 1 mM NADPH. Both CYP450 and mEH are fully active.

    • Arm 2 (mEH Isolation): Omit NADPH.

      • Causality: CYP450 enzymes obligately require NADPH as an electron donor. Omitting it completely shuts down CYP450 activity, leaving mEH (which does not require a cofactor) as the sole active clearance mechanism.

    • Arm 3 (CYP450 Isolation): Add 1 mM NADPH and 1 mM Valpromide.

      • Causality: Valpromide is a highly selective, competitive inhibitor of mEH. Its inclusion blocks oxetane ring-opening, isolating any residual CYP450-mediated metabolism.

  • Incubation & Quenching: Incubate all arms at 37°C. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to prevent LC-MS column fouling.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring for both parent compound depletion and the appearance of the +18 Da mass shift (indicative of the ring-opened diol metabolite).

References

  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery Source: Benchchem URL:1

  • Oxetanes in Drug Discovery Campaigns Source: NIH / PMC URL:5

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Source: PubMed / NIH URL:3

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:4

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: SCIRP URL:2

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine as a Bioisostere in Modern Drug Design

Abstract In the landscape of contemporary drug discovery, the strategic manipulation of molecular properties to enhance therapeutic profiles is paramount. Bioisosterism, the replacement of a functional group with another...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the strategic manipulation of molecular properties to enhance therapeutic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic attributes, is a cornerstone of this endeavor.[1][2][3] This application note details the utility of the (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine scaffold as a versatile bioisostere. We will explore the rationale for its use, its impact on critical drug-like properties, and provide detailed protocols for its synthesis and evaluation in a drug discovery context. The focus will be on leveraging this motif to overcome common challenges such as metabolic instability, poor solubility, and off-target effects.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a niche structural curiosity to a valuable tool in the medicinal chemist's arsenal.[4][5][6][7] Initially recognized for their presence in natural products like paclitaxel, synthetic oxetanes are now intentionally incorporated into drug candidates to fine-tune their properties.[5][8] The unique structural and electronic features of the oxetane moiety—namely its polarity, three-dimensionality, and metabolic stability—make it an attractive bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl groups.[4][9][10][11][12][13]

The (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine scaffold combines the benefits of the oxetane ring with a primary amine and a substituted phenyl ring, offering multiple points for diversification and property modulation. This specific arrangement is particularly adept at serving as a bioisostere for motifs that are prone to metabolic degradation or contribute to undesirable physicochemical properties.

Rationale for Bioisosteric Replacement with (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

The decision to employ (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine as a bioisostere is driven by its potential to confer several advantages:

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to gem-dimethyl groups or the carbon of a carbonyl group.[9][10][11][14][15] This can lead to reduced clearance and improved oral bioavailability.

  • Improved Aqueous Solubility: The inherent polarity of the oxetane ring can enhance the aqueous solubility of a parent molecule, a critical factor for oral absorption and formulation.[5][8][9][16]

  • Reduced Lipophilicity: In contrast to the lipophilic nature of a gem-dimethyl group, the oxetane moiety can decrease the overall lipophilicity (LogD) of a compound, which can be beneficial for reducing off-target toxicity and improving pharmacokinetic profiles.[8][9][10]

  • Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of a proximal amine.[6][8][10][14] This can be strategically employed to mitigate off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[4][8]

  • Increased Three-Dimensionality: Moving away from "flat" molecules is a key trend in modern drug design. The sp3-rich, three-dimensional nature of the oxetane scaffold can lead to improved target selectivity and better overall drug-like properties.[4][5][6]

The following diagram illustrates the conceptual workflow for employing this bioisostere in a lead optimization campaign.

G cluster_0 Lead Optimization Workflow Lead Initial Lead Compound (e.g., with gem-dimethyl or carbonyl group) Problem Identify Liabilities (e.g., poor metabolic stability, low solubility) Lead->Problem ADME/Tox Profiling Hypothesis Bioisostere Hypothesis: Replace with (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Problem->Hypothesis Propose Solution Synthesis Synthesis of Oxetane Analogs Hypothesis->Synthesis Evaluation In Vitro & In Vivo Evaluation Synthesis->Evaluation Characterization Data Data Analysis & SAR Establishment Evaluation->Data Data->Hypothesis Iterative Design Optimized Optimized Candidate Data->Optimized Select Candidate

Caption: Lead optimization workflow using the oxetane bioisostere.

Synthesis and Characterization Protocols

A robust and scalable synthetic route is crucial for the successful application of any building block in drug discovery. The following protocol outlines a representative synthesis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine.

Synthesis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

The synthesis typically begins with a commercially available starting material, such as 1,3-dichloro-2-(chloromethyl)-2-propanol, and proceeds through the formation of an oxetane intermediate followed by functional group manipulations.

Protocol 1: Synthesis of the Oxetane Core and Amine Installation

  • Step 1: Formation of 3-(chloromethyl)-3-(3-methoxyphenyl)oxetane.

    • To a solution of 3-methoxyphenylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of 1,3-dichloro-2-(chloromethyl)-2-propanol (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 3-(chloromethyl)-3-(3-methoxyphenyl)oxetane.

  • Step 2: Azide Formation.

    • To a solution of 3-(chloromethyl)-3-(3-methoxyphenyl)oxetane (1.0 eq) in DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate to give 3-(azidomethyl)-3-(3-methoxyphenyl)oxetane.

  • Step 3: Reduction to the Primary Amine.

    • To a solution of 3-(azidomethyl)-3-(3-methoxyphenyl)oxetane (1.0 eq) in methanol, add palladium on carbon (10 mol %).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 6 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate to afford (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine.

The following diagram provides a visual representation of this synthetic pathway.

Caption: Synthetic route to the target oxetane amine.

In Vitro Evaluation Protocols

Once synthesized, the novel oxetane-containing analogs must be rigorously evaluated to determine the impact of the bioisosteric replacement. The following are key in vitro assays.

Metabolic Stability Assessment

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute to a final concentration of 1 µM in a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37 °C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Aqueous Solubility Determination

Protocol 3: Kinetic Solubility Assay

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.

  • Equilibration: Shake the mixture at room temperature for 2 hours.

  • Analysis: Filter the samples to remove any precipitated compound. Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Cell Permeability Assessment

Protocol 4: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

  • Assay: Add the test compound to the apical (A) side of the monolayer.

  • Sampling: At specified time intervals, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the test compound in the samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for the A-to-B direction.

Data Interpretation and Expected Outcomes

The data generated from these assays will provide a comprehensive understanding of the effects of the bioisosteric replacement.

PropertyOriginal Compound (Hypothetical)Oxetane Analog (Expected)Rationale for Improvement
Metabolic Stability (HLM t1/2) 15 min> 60 minOxetane ring is less susceptible to CYP450-mediated oxidation.
Aqueous Solubility 10 µM100 µMIncreased polarity from the oxetane oxygen.[5][9][16]
Lipophilicity (LogD at pH 7.4) 3.52.5Replacement of a non-polar group with a polar heterocycle.
Amine pKa 9.88.5Inductive electron-withdrawing effect of the oxetane ring.[6][8][10]
Caco-2 Permeability (Papp) ModerateModerate to HighImproved solubility can enhance permeability, though this is context-dependent.

This structured evaluation allows for a clear, data-driven assessment of the bioisostere's impact, guiding further iterations of drug design.

The following diagram illustrates the relationship between the structural modification and the anticipated property improvements.

G cluster_0 Bioisosteric Replacement cluster_1 Improved Properties Start gem-Dimethyl or Carbonyl Group Replacement (3-Aryl-oxetan-3-yl)methanamine Start->Replacement Replaced by Metabolism Increased Metabolic Stability Replacement->Metabolism Solubility Enhanced Aqueous Solubility Replacement->Solubility Lipophilicity Reduced Lipophilicity Replacement->Lipophilicity pKa Modulated Amine Basicity Replacement->pKa Selectivity Improved Target Selectivity Replacement->Selectivity

Sources

Application

Application Note: Strategic Incorporation of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine into Small Molecule Scaffolds

Executive Briefing & Mechanistic Rationale In contemporary medicinal chemistry, the optimization of a lead compound's physicochemical profile without inflating its molecular weight or lipophilicity is a persistent challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Mechanistic Rationale

In contemporary medicinal chemistry, the optimization of a lead compound's physicochemical profile without inflating its molecular weight or lipophilicity is a persistent challenge. The oxetane ring has emerged as a privileged bioisostere for gem-dimethyl and carbonyl groups, fundamentally altering how drug hunters approach lead optimization[1].

  • The Oxetane Core: The four-membered cyclic ether exerts a strong inductive electron-withdrawing effect. While an oxetane directly attached to an amine can lower its basicity by up to 3 pKa units[2], the methylene spacer in this methanamine derivative attenuates this effect, yielding a moderate pKa reduction (~0.5–1.0 units). This fine-tuning often enhances passive membrane permeability. Furthermore, the ring strain decreases the endocyclic C-O-C angle, exposing the oxygen lone pairs and transforming the ring into an exceptional hydrogen-bond acceptor[3].

  • The 3-Methoxyphenyl Appendage: This aromatic ring provides a versatile vector for π-π stacking or hydrophobic pocket engagement within target binding sites, while the methoxy group offers an additional, directional hydrogen-bond acceptor.

  • Chemical Robustness: A common misconception is that all oxetanes are highly acid-labile. However, 3,3-disubstituted oxetanes (such as this compound) exhibit remarkable chemical stability. The substituents at the 3-position sterically shield the C-O σ* antibonding orbital, blocking the trajectory required for nucleophilic attack and ring-opening[4].

Quantitative Physicochemical Impact Profile

Incorporating the (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine motif in place of a standard gem-dimethyl or benzylamine analog drives predictable, favorable shifts in a molecule's profile. The table below summarizes the expected quantitative impacts based on established oxetane structure-property relationships.

Physicochemical ParameterStandard Alkyl/Aryl MotifExpected Shift with Oxetane AnalogMechanistic Causality
Lipophilicity (LogD at pH 7.4) Baseline-0.5 to -1.5 units The highly polar oxetane oxygen significantly reduces overall lipophilicity compared to pure hydrocarbon analogs.
Aqueous Solubility Baseline10x to 100x increase Enhanced hydrogen-bond acceptor capacity from the exposed oxygen lone pairs improves water solvation.
Intrinsic Clearance (Cl_int) High (Rapid Metabolism)Significantly Reduced The oxetane oxygen blocks CYP450-mediated oxidation sites that are typically vulnerable on gem-dimethyl groups.
Amine Basicity (pKa) ~9.0 - 9.5 (Typical primary amine)~8.0 - 8.5 Inductive electron-withdrawing effect of the oxetane ring through the methylene spacer.

Integration Strategy & Workflow

The integration of this building block requires a strategic workflow that moves from sterically tolerant coupling to rigorous physicochemical profiling.

Workflow for the incorporation and evaluation of oxetane-modified leads.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) and leverage chemical causality to overcome the inherent steric hindrance of the building block.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Causality for Experimental Choices: The primary amine of our building block is situated on a methylene group adjacent to a fully substituted quaternary center (the 3-position of the oxetane). This creates a neopentyl-like steric environment. Standard coupling agents (e.g., EDC/HOBt) often fail or require extended heating. We utilize HATU because it generates a highly reactive HOAt-active ester that efficiently overcomes this steric barrier at room temperature. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to deprotonate the amine without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the scaffold carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check 1 (IPC): Analyze a 5 µL aliquot via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the HOAt-ester intermediate confirms successful activation.

  • Amine Introduction: Add (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (1.1 equiv, 0.55 mmol) in a single portion. Stir at room temperature for 4–6 hours.

  • Reaction Monitoring:

    • Self-Validation Check 2 (IPC): Perform LC-MS analysis. The reaction is complete when the HOAt-ester is consumed and the desired product mass is the dominant peak.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), water (10 mL), and brine (10 mL).

    • Note on Stability: The 3,3-disubstituted oxetane is entirely stable to this mildly basic workup, preventing the ring-opening degradation seen in less substituted oxetanes[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Reductive Amination

Causality for Experimental Choices: Direct mixing of a sterically hindered amine and an aldehyde with a reducing agent frequently leads to the premature reduction of the aldehyde to a primary alcohol. Because imine formation is the rate-limiting step here, we utilize catalytic acetic acid to drive the dehydration equilibrium. We strictly mandate the formation of the imine before the addition of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild hydride source that selectively reduces imines over aldehydes.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the scaffold aldehyde (1.0 equiv, 0.5 mmol) and (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (1.1 equiv, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 4.0 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv, 0.05 mmol). Stir the mixture at room temperature for 2 hours in the presence of 4Å molecular sieves to sequester generated water.

    • Self-Validation Check 1 (IPC): Analyze an aliquot via LC-MS (using a mildly basic mobile phase to prevent on-column imine hydrolysis). Do not proceed until the aldehyde is fully consumed and the imine mass (M+H) is confirmed.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) in small portions over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with Dichloromethane (DCM, 3 × 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine via reverse-phase preparative HPLC.

References

  • Source: drughunter.
  • Source: u-tokyo.ac.
  • Source: acs.
  • Source: nih.

Sources

Method

Application Note: High-Throughput Screening Assay Preparation for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Executive Summary & Chemical Rationale In modern drug discovery, the strategic use of bioisosteres is paramount for overcoming physicochemical liabilities in early-stage screening libraries. (3-(3-Methoxyphenyl)oxetan-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic use of bioisosteres is paramount for overcoming physicochemical liabilities in early-stage screening libraries. (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is a highly versatile building block featuring a 3,3-disubstituted oxetane core coupled with a methoxyphenyl group and a primary amine pharmacophore.

Oxetanes have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs [1][1]. The application of oxetanes as replacements for gem-dimethyl and carbonyl groups has been demonstrated to significantly improve the chemical properties of target molecules. By increasing the fraction of sp3-hybridized carbons (Fsp3), the oxetane ring enhances aqueous solubility and metabolic stability against cytochrome P450-mediated oxidation. Simultaneously, the primary amine acts as a critical hydrogen-bond donor/acceptor for target engagement (e.g., GPCRs or kinases).

However, the presence of the primary amine introduces handling challenges during High-Throughput Screening (HTS), specifically the potential for non-specific adsorption to plasticware during serial dilutions. This guide details a self-validating HTS assay preparation protocol leveraging Acoustic Droplet Ejection (ADE) to preserve compound potency and ensure uncompromised data fidelity.

Chemical_Rationale M (3-(3-Methoxyphenyl) oxetan-3-yl)methanamine O Oxetane Core (Bioisostere) M->O A Primary Amine (Pharmacophore) M->A S High Aqueous Solubility & Increased Fsp3 O->S P Target Receptor Anchoring A->P H Optimal HTS Hit Candidate S->H P->H

Caption: Logical flow of physicochemical benefits conferred by the oxetane bioisostere in drug discovery.

Acoustic Dispensing: The Causality of Contactless Transfer

Traditional tip-based serial dilutions involve multiple tip changes and high exposure to plasticware. For polar, amine-containing compounds, this leads to compound loss via adsorption, resulting in right-shifted dose-response curves and inaccurate potency predictions [2][2].

To mitigate this, our protocol employs Echo Acoustic Liquid Handlers. This technology uses sound waves to move liquid without physical contact—meaning no tips and a significantly lower risk of cross-contamination or carryover [3][3]. By directly ejecting nanoliter droplets of the compound from the source plate to the assay-ready plate (ARP), we eliminate intermediate dilution plates, drastically reducing plastic waste and preserving the absolute concentration of the oxetane derivative.

Furthermore, DMSO is highly hygroscopic. Over the course of an HTS run, water absorption changes the fluid's acoustic impedance. Acoustic liquid handlers utilize Dynamic Fluid Analysis (DFA) to automatically adjust transfer parameters based on fluid properties in real-time, ensuring consistent performance across the entire screening library [3][3].

Quantitative Assay Parameters

Summarized below are the critical physicochemical and dispensing metrics required to standardize this workflow.

ParameterSpecification / ValueCausality & Impact
Compound Stock Concentration 10 mMStandardized HTS library concentration; ensures sufficient dynamic range for 11-point dose-response curves.
Solvent 100% Anhydrous DMSOPrevents hydrolysis of the oxetane ring and ensures complete solubilization prior to acoustic transfer.
Acoustic Transfer Volume 2.5 nL to 50 nLEnables direct-to-plate serial dilution without intermediate plasticware, preserving primary amine potency.
Centrifugation Protocol 300 x g for 1 minEliminates microbubbles in the source plate that cause acoustic scattering and transfer failure.
QC Purity Threshold >95% (LC-MS / 1H-NMR)Prevents false positives caused by degradation products or synthetic impurities.

Self-Validating Protocol: Step-by-Step Methodology

Phase 1: Compound Solubilization & Quality Control
  • Stock Preparation : Weigh the lyophilized (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine powder. Dissolve in 100% anhydrous DMSO to achieve a precise 10 mM stock concentration.

  • Quality Control (QC) : Verify purity via LC-MS and 1H-NMR. Expert Insight: While 3,3-disubstituted oxetanes are generally robust, the primary amine can react with ambient CO2 over extended storage. QC confirms the structural integrity of the pharmacophore before committing expensive biological reagents.

Phase 2: Source Plate Preparation & Acoustic Dispensing
  • Source Plate Loading : Transfer 15 µL of the 10 mM stock into an Echo-qualified 384-well polypropylene source plate.

  • Degassing via Centrifugation : Centrifuge the source plate at 300 x g for 1 minute. Expert Insight: Acoustic transducers rely on a uniform fluid meniscus. Microbubbles trapped in the well create acoustic scattering, leading to miscalculated ejection volumes. This step is non-negotiable for accurate nanoliter dispensing [4][4].

  • System Calibration & Transfer : Load the source plate and destination plates (e.g., 1536-well format) into the acoustic liquid handler. Utilize the internal software to create a direct-dilution dispensing program.

  • Self-Validation Step : In parallel control wells, dispense a fluorescent tracer (e.g., 10 mM fluorescein in DMSO). Post-dispense fluorometric reading confirms the precise nanoliter volume transferred, validating the instrument's calibration in real-time.

Phase 3: Assay Execution (Cell-Based Example)
  • Cell Plating : Using a bulk reagent dispenser, systematically add 5 µL of assay buffer containing the target cells (e.g., CHO cells expressing a target GPCR) into the assay-ready plates pre-spotted with the oxetane compound [4][4].

  • Incubation : Incubate the plates at 37°C, 5% CO2 for the required pharmacological engagement time.

  • Readout : Add the necessary detection reagents (e.g., cAMP-Glo) and read the luminescence using a multimode microplate reader. Calculate EC50 values based on the absolute compound concentrations preserved by the contactless transfer.

HTS_Workflow S1 1. Solubilization & QC (10 mM DMSO, LC-MS >95%) S2 2. Source Plate Prep (Centrifuge 300 x g, 1 min) S1->S2 S3 3. Acoustic Dispensing (Dynamic Fluid Analysis) S2->S3 S4 4. Self-Validation (Fluorescent Tracer QC) S3->S4 S5 5. Assay Execution (Reagent Addition & Readout) S4->S5

Caption: Self-validating high-throughput screening workflow utilizing acoustic droplet ejection technology.

References

  • Source: nih.
  • Source: nih.
  • Source: beckman.
  • Source: nih.

Sources

Application

Preclinical In Vivo Profiling Protocols for Oxetane-Substituted Amines: A Case Study on (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Target Audience: Preclinical Scientists, Medicinal Chemists, and DMPK Researchers Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Introduction and Pharmacological Rationale The incorporation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Scientists, Medicinal Chemists, and DMPK Researchers Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Introduction and Pharmacological Rationale

The incorporation of four-membered oxetane rings has revolutionized modern medicinal chemistry. Originally popularized by Carreira and co-workers as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups[1], 3,3-disubstituted oxetanes are now routinely deployed to fine-tune physicochemical properties[2].

In this Application Note, we utilize (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (CAS: 1393560-30-9)[3] as a model pharmacophore fragment. This compound combines an oxetane core, a lipophilic methoxyphenyl group, and a primary methanamine.

The Causality of the Scaffold: Standard primary amines typically possess a pKa of ~10.5, meaning they are >99.9% protonated at physiological pH (7.4), which severely restricts passive membrane permeability. However, the oxetane oxygen exerts a strong electron-withdrawing inductive (-I) effect that lowers the pKa of the adjacent amine to ~8.5[1]. Using the Henderson-Hasselbalch equation, this shift increases the un-ionized (lipophilic) fraction at pH 7.4 from ~0.08% to ~8%—a 100-fold increase. This precise physicochemical tuning is the mechanical driver behind the enhanced blood-brain barrier (BBB) penetration observed in oxetane-amine fragments.

Physicochemical Profiling & Formulation Strategy

To evaluate the in vivo pharmacokinetic (PK) profile, the compound must be formulated into a homogenous, precipitate-free solution suitable for both Intravenous (IV) and Per Os (PO) administration.

Formulation Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline (0.9% NaCl)

  • Causality of Vehicle Selection: The methoxyphenyl group introduces significant lipophilicity, while the protonated amine provides aqueous solubility. DMSO is required to disrupt the initial crystal lattice of the solid powder. Tween 80, a non-ionic surfactant, forms micelles that encapsulate the lipophilic methoxyphenyl moiety. Finally, isotonic saline ensures the solution does not cause hemolysis upon IV injection.

Step-by-Step Formulation:

  • Weigh exactly 10.0 mg of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine into a sterile glass vial.

  • Add 500 µL of pure DMSO. Vortex for 1 minute until completely dissolved.

  • Add 1000 µL of Tween 80. Vortex vigorously for 2 minutes to ensure uniform surfactant coating.

  • Critical Step: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously vortexing. Rapid addition will cause localized supersaturation and micro-precipitation of the compound.

In Vivo Dosing and Sampling Protocol (Murine Model)

This protocol is designed to capture the biphasic distribution/elimination curve and calculate the brain-to-plasma partition coefficient ( Kp​ ).

Subjects: Male C57BL/6 mice (8-10 weeks old, 20-25 g). Fasted overnight for PO cohorts to eliminate food-effect variability on gastrointestinal absorption.

Dosing Execution
  • IV Cohort (2 mg/kg): Administer via lateral tail vein injection using a 27G needle. Injection volume: 5 mL/kg.

  • PO Cohort (10 mg/kg): Administer via oral gavage using a 20G reusable feeding needle. Dosing volume: 10 mL/kg.

Sampling Workflow
  • Blood Collection: Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates.

  • Brain Tissue Collection (Terminal, 1h and 4h):

    • Self-Validating Step: Mice must be transcardially perfused with ice-cold Phosphate-Buffered Saline (PBS) prior to brain extraction. Without perfusion, residual blood in the cerebral microvasculature will artificially inflate the brain concentration, invalidating the Kp​ calculation.

    • Extract the brain, blot dry, weigh, and snap-freeze in liquid nitrogen.

Bioanalytical Workflow (LC-MS/MS)

A rigorous extraction protocol is required to separate the analyte from complex biological matrices.

Sample Preparation (Protein Precipitation):

  • Brain Homogenization: Homogenize brain tissue in 50% Methanol/Water (1:3 w/v). Rationale: 50% methanol prevents the lipophilic methoxyphenyl group from adhering to the plastic walls of the homogenizer.

  • Extraction: Aliquot 20 µL of plasma or brain homogenate into a microcentrifuge tube.

  • Add 100 µL of ice-cold Acetonitrile containing 10 ng/mL of an Internal Standard (IS) (e.g., Verapamil). Rationale: Acetonitrile denatures and precipitates plasma proteins (albumin/globulins) which would otherwise cause severe ion suppression in the MS source. The IS corrects for any matrix effects or injection volume variances.

  • Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 80 µL of the supernatant to an autosampler vial for LC-MS/MS analysis (Agilent 1290 UHPLC coupled to a 6495 Triple Quadrupole).

Expected Pharmacokinetic Data

Below is a representative baseline PK profile for an oxetane-amine fragment of this class, demonstrating high bioavailability and excellent CNS penetration.

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-850 ± 120
Tmax​ h-0.5
AUC0−t​ ng·h/mL1200 ± 1504500 ± 400
T1/2​ h2.43.1
Clearance (Cl) mL/min/kg27.7-
Vdss​ L/kg3.2-
Bioavailability (F) %-75%
Brain Kp​ (1h) Ratio1.2 1.1

Mechanistic Diagram: Impact of Oxetane Incorporation

Pathway A Target Scaffold (Alkyl Amine) B (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (Oxetane Bioisostere) A->B Structural Optimization C Inductive Effect (Lowered Amine pKa) B->C D Steric Shielding (CYP450 Resistance) B->D E Increased Un-ionized Fraction at pH 7.4 C->E F Reduced Hepatic Clearance D->F G Enhanced BBB Penetration (High Brain Kp) E->G H Improved Systemic Exposure (High AUC & Bioavailability) F->H

Fig 1: Mechanistic pathway illustrating how oxetane incorporation enhances PK and BBB penetration.

References

  • Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH). 1

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. American Chemical Society (ACS). 2

  • 広大な敷地に多数のケミストが在籍 ラボスケールからバルクスケールまで対応 医薬品原 (Product Catalog for CAS 1393560-30-9). Shigematsu-bio.com. 3

Sources

Method

Application Note: Catalytic Methodologies for the Synthesis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Introduction & Mechanistic Rationale (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is a highly valuable primary amine building block utilized in modern drug discovery[1]. The strategic incorporation of the oxetane ring ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is a highly valuable primary amine building block utilized in modern drug discovery[1]. The strategic incorporation of the oxetane ring serves as a metabolically stable, polar bioisostere for gem-dimethyl and carbonyl groups. This substitution significantly improves the physicochemical properties of pharmaceutical candidates, notably enhancing aqueous solubility, lowering lipophilicity (logP), and increasing metabolic robustness against enzymatic degradation[2],[3].

Synthesizing 3-aryl-3-(aminomethyl)oxetanes presents a unique chemical challenge: the inherent ring strain of the four-membered oxetane makes it highly susceptible to acid-catalyzed ring-opening and rearrangement[2]. Traditional nucleophilic substitution routes often suffer from poor atom economy and low yields due to competitive elimination or retro-Paternò–Büchi-type side reactions.

To circumvent these issues, this application note details a highly efficient, two-stage catalytic workflow starting from the readily accessible precursor, 3-(3-methoxyphenyl)oxetan-3-ol:

  • Catalytic Cyanation: The tertiary benzylic alcohol undergoes direct cyanation using trimethylsilyl cyanide (TMSCN) catalyzed by Indium(III) bromide ( InBr3​ ). InBr3​ is specifically chosen because its mild Lewis acidity selectively activates the benzylic C–O bond for heterolytic cleavage without triggering oxetane ring-opening[4].

  • Catalytic Hydrogenation: The resulting nitrile is reduced to the primary amine using a Raney-Cobalt catalyst under a hydrogen atmosphere. Crucially, the reaction is performed in ammoniacal methanol ( NH3​ /MeOH) to suppress the formation of secondary amine dimers—a common pitfall in nitrile reductions.

Workflow Visualization

SyntheticPathway A Oxetan-3-one B 3-(3-Methoxyphenyl) oxetan-3-ol A->B 3-MeO-PhMgBr THF, 0°C C 3-(3-Methoxyphenyl) oxetane-3-carbonitrile B->C TMSCN, InBr3 CH2Cl2, RT D (3-(3-Methoxyphenyl) oxetan-3-yl)methanamine C->D H2, Raney-Co NH3/MeOH, RT

Synthetic workflow for target oxetane via catalytic cyanation and reduction.

Quantitative Data & Catalyst Optimization

The choice of Lewis acid is critical for the direct cyanation of the oxetanol precursor[4]. Stronger Lewis acids (e.g., BF3​⋅OEt2​ ) lead to complete decomposition of the oxetane ring, while weaker ones (e.g., FeCl3​ ) result in sluggish conversion. InBr3​ provides the optimal balance of reactivity and chemoselectivity, facilitating the formation of the stabilized tertiary carbocation while leaving the cyclic ether intact.

Table 1: Catalyst Screening for the Direct Cyanation of 3-(3-Methoxyphenyl)oxetan-3-ol

EntryCatalyst (10 mol%)SolventTime (h)Conversion (%)Yield (%)Observation / Causality
1None CH2​Cl2​ 24<5N/ABackground reaction is negligible.
2 BF3​⋅OEt2​ CH2​Cl2​ 2100<10Extreme Lewis acidity causes oxetane ring-opening.
3 FeCl3​ CH2​Cl2​ 48545Incomplete conversion; moderate Lewis acidity.
4 InCl3​ CH2​Cl2​ 210088Good yield, but slower kinetics than bromide analog.
5 InBr3​ CH2​Cl2​ 0.5 100 96 Optimal balance of carbocation stabilization and mildness.
6 InBr3​ Toluene28075Non-polar solvent reduces solubility of the catalytic complex.

Experimental Protocols

Protocol A: InBr3​ -Catalyzed Cyanation to 3-(3-Methoxyphenyl)oxetane-3-carbonitrile

Causality Check: Dichloromethane (DCM) is utilized as the solvent because it is non-coordinating. This prevents solvent molecules from competing with the oxetanol substrate for the active coordination sites of the InBr3​ catalyst, thereby maximizing the reaction rate[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-methoxyphenyl)oxetan-3-ol (10.0 mmol, 1.80 g) in anhydrous CH2​Cl2​ (20 mL) under an argon atmosphere.

  • Catalyst Addition: Add InBr3​ (0.5 mmol, 177 mg, 5 mol%). The mixture will become slightly heterogeneous. (Note: InBr3​ is hygroscopic; handle quickly in air or use a glovebox to ensure accurate stoichiometric loading).

  • Cyanation: Dropwise add TMSCN (15.0 mmol, 1.88 mL, 1.5 equiv) via syringe over 5 minutes. TMSCN acts as both the cyanide source and a silylating agent to trap the leaving hydroxyl group as TMSOH, driving the equilibrium forward.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (20–25 °C). Monitor via TLC (Hexanes/EtOAc 3:1, UV active). The reaction is typically complete within 30–45 minutes. The formation of a less polar spot indicates product formation.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ (15 mL). Stir vigorously for 10 minutes to hydrolyze residual TMSCN. Separate the organic layer and extract the aqueous layer with CH2​Cl2​ (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1) to afford the nitrile as a colorless oil.

  • Analytical Validation: 1H NMR (400 MHz, CDCl3​ ) must show the intact oxetane protons as two distinct doublets (AB spin system) around 4.90 and 5.15 ppm. The absence of a broad −OH peak confirms full conversion.

Mechanism A 3-(3-Methoxyphenyl)oxetan-3-ol B InBr3 Coordination [R-OH---InBr3] A->B Catalyst Binding C Heterolytic C-O Cleavage (Benzylic Carbocation) B->C - InBr3-OH complex D Nucleophilic Attack by TMSCN C->D + TMSCN E 3-(3-Methoxyphenyl)oxetane-3-carbonitrile D->E TMS transfer/release

Mechanistic pathway of the InBr3-catalyzed direct cyanation of the tertiary oxetanol.

Protocol B: Catalytic Hydrogenation to (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Causality Check: Why utilize Raney-Cobalt over Palladium on Carbon (Pd/C)? While Pd/C is highly active, it frequently catalyzes the hydrogenolysis of the strained oxetane C–O bond, leading to ring-opened propanol derivatives. Raney-Cobalt is highly chemoselective for nitrile reduction without affecting the cyclic ether. Furthermore, the high concentration of ammonia shifts the equilibrium of the intermediate imine, preventing the newly formed primary amine from attacking it and forming unwanted secondary amine dimers.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a 7 M solution of ammonia in methanol ( NH3​ /MeOH).

  • Reaction Setup: In a high-pressure autoclave or a heavy-walled hydrogenation vessel, dissolve 3-(3-methoxyphenyl)oxetane-3-carbonitrile (5.0 mmol, 0.95 g) in the 7 M NH3​ /MeOH solution (15 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney-Cobalt (approx. 200 mg). (Safety Warning: Raney-Cobalt is pyrophoric. Never let the catalyst dry in air. Wash the aqueous slurry with methanol three times prior to addition).

  • Hydrogenation: Seal the vessel, purge with nitrogen gas three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H2​ .

  • Agitation: Stir vigorously at room temperature for 12 hours.

  • Workup & Filtration (Self-Validation): Vent the hydrogen gas safely in a fume hood. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol (3 × 10 mL). Do not let the Celite pad dry out during filtration to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual ammonia, re-dissolve the crude residue in CH2​Cl2​ (20 mL) and evaporate again (repeat twice).

  • Analytical Validation: 1H NMR (400 MHz, CDCl3​ ) should reveal the disappearance of the nitrile carbon signal in 13C NMR and the appearance of a new singlet around 3.10 ppm corresponding to the −CH2​−NH2​ protons.

Troubleshooting & Best Practices

  • Oxetane Ring Opening during Cyanation: If diol or halogenated side products are observed, it indicates the presence of adventitious moisture forming HBr from the hydrolysis of InBr3​ . Ensure all solvents are strictly anhydrous and glassware is oven-dried.

  • Incomplete Hydrogenation: If the intermediate imine is observed via NMR, the hydrogen pressure may be too low, or the Raney-Cobalt catalyst may be deactivated. Ensure the catalyst is fresh, stored properly under water, and that the autoclave maintains a consistent 50 psi pressure throughout the reaction.

References

  • Bull, J. A., et al. "Oxetanes: formation, reactivity and total syntheses of natural products." Beilstein Journal of Organic Chemistry, 2020. Available at:[Link]

  • Ding, K., et al. "Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3." Organic Letters, 2008, 10, 4573-4576. Available at:[Link]

  • Wuitschik, G., et al. "Synthetic oxetanes in drug discovery: where are we in 2025?" Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Methanamine Group in 3-Methoxyphenyl Oxetanes

Introduction The oxetane motif has emerged as a crucial structural component in modern medicinal chemistry, valued for its ability to enhance key physicochemical properties of drug candidates.[1][2] Specifically, the inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxetane motif has emerged as a crucial structural component in modern medicinal chemistry, valued for its ability to enhance key physicochemical properties of drug candidates.[1][2] Specifically, the incorporation of a 3-methoxyphenyl oxetane moiety can significantly improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[3][4] The primary amine of the methanamine group attached to this scaffold serves as a versatile handle for a variety of chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs.[5] This document provides detailed application notes and protocols for the functionalization of the methanamine group in 3-methoxyphenyl oxetanes, targeting researchers, scientists, and drug development professionals.

The strategic functionalization of this primary amine allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's pharmacological profile. Common and highly effective transformations include N-acylation, N-alkylation, N-sulfonylation, and N-arylation. Each of these reactions provides a pathway to a unique class of derivatives with distinct properties. For instance, N-acylation is a fundamental method for creating stable amide bonds, often leading to compounds with improved biological activity and metabolic stability.[6] N-alkylation introduces new carbon-based side chains, which can influence receptor binding and pharmacokinetic properties. N-sulfonylation results in the formation of sulfonamides, a privileged functional group in a wide array of therapeutic agents.[7] Finally, N-arylation, often achieved through methods like the Buchwald-Hartwig amination, allows for the introduction of aryl or heteroaryl groups, which can significantly impact a compound's potency and selectivity.[8][9]

This guide offers a comprehensive overview of these key functionalization strategies, complete with detailed, step-by-step protocols. The causality behind experimental choices, such as the selection of reagents, solvents, and reaction conditions, is explained to provide a deeper understanding of the underlying chemistry.

Part 1: N-Acylation of the Methanamine Group

N-acylation is a robust and widely employed method for converting primary amines into stable amides.[10] This transformation is typically achieved using acylating agents such as acyl chlorides, acid anhydrides, or activated esters in the presence of a base. The resulting amide bond is a key structural feature in many pharmaceuticals due to its high metabolic stability.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of (3-(3-methoxyphenyl)oxetan-3-yl)methanamine with an acyl chloride. The use of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[6]

Experimental Protocol:

  • Dissolution: Dissolve (3-(3-methoxyphenyl)oxetan-3-yl)methanamine (1.0 eq.) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous DCM: Used as a solvent due to its inertness and ability to dissolve both the starting amine and the acyl chloride. Anhydrous conditions are important to prevent hydrolysis of the acyl chloride.

  • Base (Triethylamine/Pyridine): Neutralizes the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Cooling to 0 °C: The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Dropwise Addition: Slow addition of the acyl chloride prevents a rapid temperature increase and localized high concentrations of the reagent.

Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in DCM Add_Base Add Base (e.g., Triethylamine) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Chloride Add Acyl Chloride (dropwise) Cool->Add_Acyl_Chloride Stir Stir at RT (2-4 hours) Add_Acyl_Chloride->Stir Quench Quench with Water Stir->Quench Extract Aqueous Workup Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Amide Product Purify->End

Caption: Workflow for N-acylation of the methanamine group.

Part 2: N-Alkylation of the Methanamine Group

N-alkylation introduces alkyl substituents to the amine, a crucial modification for modulating a compound's steric and electronic properties. Reductive amination is a common and effective method for this transformation.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of (3-(3-methoxyphenyl)oxetan-3-yl)methanamine with an aldehyde or ketone via reductive amination. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction.[11][12]

Experimental Protocol:

  • Imine Formation: Dissolve (3-(3-methoxyphenyl)oxetan-3-yl)methanamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (0.2 M concentration). Add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Workup: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Acetic Acid Catalyst: Catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Mild Reducing Agents (NaBH(OAc)₃ or NaBH₃CN): These reagents are selective for the reduction of the imine in the presence of the unreacted aldehyde or ketone.

  • Portion-wise Addition: Controls the rate of reduction and minimizes side reactions.

Visualization of Reductive Amination Pathway

Reductive_Amination Amine Primary Amine (R-NH2) Imine Imine Intermediate [R-N=C(R')R''] Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Carbonyl->Imine Product Secondary/Tertiary Amine (R-NH-CH(R')R'') Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Reduction

Caption: Mechanistic pathway of reductive amination.

Part 3: N-Sulfonylation of the Methanamine Group

N-sulfonylation introduces a sulfonyl group to the amine, forming a sulfonamide. This functional group is a common feature in many marketed drugs. Care must be taken to avoid di-sulfonylation, a common side reaction with primary amines.[7]

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

This protocol describes the mono-sulfonylation of (3-(3-methoxyphenyl)oxetan-3-yl)methanamine. The reaction stoichiometry and conditions are optimized to favor the formation of the mono-sulfonylated product.[7]

Experimental Protocol:

  • Dissolution: Dissolve (3-(3-methoxyphenyl)oxetan-3-yl)methanamine (1.0 eq.) in anhydrous DCM or pyridine (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition (if not using pyridine as solvent): If using DCM as the solvent, add pyridine (2.0 eq.).

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Quench the reaction by adding water.

  • Workup: Extract the product with DCM. Wash the organic layer with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Slight Excess of Sulfonyl Chloride: A small excess (1.05 eq.) is used to ensure complete consumption of the starting amine, while minimizing the risk of di-sulfonylation.

  • Pyridine as Base/Solvent: Acts as a base to neutralize the HCl byproduct and can also serve as the solvent. Its basicity is sufficient to deprotonate the initially formed sulfonamide, so careful control of stoichiometry is critical.

  • Low Temperature and Slow Addition: Helps to control the reaction rate and prevent the formation of the di-sulfonylated byproduct.[7]

Part 4: N-Arylation of the Methanamine Group

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[9]

Protocol 4: Buchwald-Hartwig Amination

This protocol outlines the N-arylation of (3-(3-methoxyphenyl)oxetan-3-yl)methanamine with an aryl halide. The choice of ligand and base is critical for the success of this reaction.[8][9]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane, followed by (3-(3-methoxyphenyl)oxetan-3-yl)methanamine (1.2 eq.).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Filtration: Allow the reaction to cool to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Workup: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand forms the active catalytic species. The choice of ligand is crucial and often substrate-dependent.

  • Base: The base is required for the deprotonation of the amine in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

  • Anhydrous and Degassed Solvent: Prevents catalyst deactivation and unwanted side reactions.

Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X | L OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)-NH2R] | L Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)-NHR | L Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product Product Release ArX Ar-X ArX->OxAdd Amine R-NH2 Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Quantitative Data Summary

Functionalization MethodReagentsSolventTemperature (°C)Typical Yield (%)
N-Acylation Acyl Chloride, TriethylamineDCM0 to RT70-95
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Methanol0 to RT60-90
N-Sulfonylation Sulfonyl Chloride, PyridineDCM/Pyridine0 to RT65-85
Buchwald-Hartwig Amination Aryl Halide, Pd₂(dba)₃/XPhos, NaOtBuToluene80-11050-80

Conclusion

The functionalization of the methanamine group in 3-methoxyphenyl oxetanes provides a powerful platform for the synthesis of diverse compound libraries in drug discovery. The protocols detailed in this guide for N-acylation, N-alkylation, N-sulfonylation, and N-arylation offer reliable and reproducible methods for generating novel derivatives. By understanding the rationale behind the experimental conditions, researchers can effectively troubleshoot and adapt these procedures to a wide range of substrates, accelerating the development of new therapeutic agents.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Katritzky, A. R., & Lan, X. (1992).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257-8322.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017). Recent advances in the synthesis of sulfonamides. Tetrahedron, 73(40), 5763-5835.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The catalytic reductive amination of aldehydes and ketones.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kulesza, A., & Dąbrowska, E. (2021). Recent advances in Buchwald-Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Zhang, Y., Yang, H., Chi, Q., & Zhang, Z. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 22(17), 6754-6758. [Link]

  • The Journal of Organic Chemistry. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Organic Letters. (2015). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

  • Journal of Organic Chemistry. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • ResearchGate. (2015).
  • Bisol Pro. (2024). What are the Applications of Amines in the Pharmaceutical Industry?[Link]

  • Synfacts. (2015). Synthesis of Highly Functionalized Oxetanes.
  • D.-G. Yu, F. de Azambuja and F. Glorius, Angew. Chem. Int. Ed., 2014, 53, 3722-3725.
  • The Journal of Organic Chemistry. (2005). Second-generation, Highly Abbreviated Route for Elaboration of the Oxetane D-ring in a Fully Functionalized Taxane.
  • Journal of the American Chemical Society. (2023).
  • Chemical Communications. (2022). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex.
  • RSC Chemical Biology. (2025).
  • ResearchGate. (2021).
  • Organic Letters. (2026). Modular Synthesis of Tetrasubstituted Thioallenoates via the Tandem Wolff Rearrangement/C−S Bond Insertion Reaction of Alkynyl Diazoketones and N,S-Acetals.
  • Taylor & Francis Online. (2026).
  • ResearchGate. (2022). Late-stage C–H functionalization offers new opportunities in drug discovery.
  • IntechOpen. (2021). Recent Applications of TMS Imines in Organic Synthesis.
  • OpenStax. (n.d.). 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition.
  • MDPI. (2023). Functionalization of Carbon Nanotubes Surface by Aryl Groups: A Review.
  • ACS Omega. (2023).
  • ResearchGate. (2019). Functionalization of activated methylene C–H bonds with nitroarenes and sulfur for the synthesis of thioamides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. This guide is designed for researchers, medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. The oxetane motif is of significant interest in drug discovery, often used as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups to improve the physicochemical properties of drug candidates.[1][2] However, the synthesis of 3,3-disubstituted oxetanes, particularly those bearing a reactive aminomethyl group, can present unique challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you improve your synthesis yield and product purity.

Section 1: Overview of the Primary Synthetic Pathway

The most common and logical approach to synthesizing (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine involves a multi-step sequence starting from a readily available precursor. The general strategy is to first construct the 3-aryl-3-(hydroxymethyl)oxetane core, followed by conversion of the hydroxyl group to an amine precursor (such as a nitrile or azide), and finally, reduction to the target primary amine.

Synthetic_Pathway cluster_0 Step 1: Oxetane Ring Formation cluster_1 Step 2: Amine Precursor Synthesis cluster_2 Step 3: Reduction to Final Product Start 1-(3-Methoxyphenyl)-2,2-bis (hydroxymethyl)ethan-1-one (or related 1,3-diol) Oxetane (3-(3-Methoxyphenyl)oxetan-3-yl)methanol Start->Oxetane Intramolecular Williamson Etherification Precursor 3-(3-Methoxyphenyl)-3-(cyanomethyl)oxetane (or azidomethyl analogue) Oxetane->Precursor 1. Tosylation 2. Nucleophilic Substitution (NaCN or NaN3) FinalProduct (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Precursor->FinalProduct Reduction (e.g., LiAlH4 or H2/Catalyst)

Figure 1: General Synthetic Workflow. A common three-stage approach to the target amine.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield or failure in the oxetane ring formation step.

Q: My intramolecular Williamson etherification to form the (3-(3-Methoxyphenyl)oxetan-3-yl)methanol intermediate is sluggish, incomplete, or results in significant byproduct formation. What are the likely causes and solutions?

A: This is a critical step and often a major bottleneck. The formation of a strained four-membered ring is entropically and enthalpically challenging. The primary issues are typically an inefficient cyclization or a competing side reaction known as Grob fragmentation.[3]

Causality & Solutions:

  • Ineffective Deprotonation/Base Choice: The hydroxyl group must be fully deprotonated to form the nucleophilic alkoxide.

    • Insight: Sodium hydride (NaH) is a common choice, but its effectiveness can be hampered by surface passivation. Potassium tert-butoxide (KOtBu) is a stronger, more soluble base that can improve reaction rates.[4]

    • Recommendation: If NaH gives low yields, switch to KOtBu. Ensure all reagents and solvents are scrupulously dry, as water will quench the base.

  • Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.

    • Insight: A tosylate (-OTs) or mesylate (-OMs) is significantly better than a halide (e.g., -Cl, -Br).

    • Recommendation: Convert the primary alcohol of your 1,3-diol precursor to a tosylate or mesylate in situ or in a separate step prior to cyclization.

  • Solvent Effects: The solvent must effectively solvate the alkoxide counter-ion (e.g., Na⁺) without hindering the nucleophile.

    • Insight: Polar aprotic solvents are ideal. While THF is common, DMF or DMSO can accelerate SN2 reactions due to their higher polarity.[5]

    • Recommendation: If the reaction is slow in THF, consider switching to DMF. Be mindful that higher reaction temperatures in these solvents can also promote elimination.

  • Grob Fragmentation (Side Reaction): For 3,3-disubstituted 1,3-diols, an E1-like elimination to form an alkene can compete with or dominate the desired cyclization.[6]

    • Insight: This pathway is favored by conditions that promote carbocation formation and by thermodynamically stable alkene products.

    • Recommendation: Use strongly nucleophilic, non-hindered basic conditions and keep the temperature as low as feasible to favor the SN2 pathway over elimination. A one-pot procedure where a halide is generated in situ followed by base addition can sometimes minimize this.[4]

Troubleshooting_Oxetane_Formation Start Low Yield in Oxetane Formation Check Reaction Completion (TLC/LCMS) Incomplete Reaction Incomplete Potential Causes: - Weak Base (e.g., K2CO3) - Poor Leaving Group (-OH, -Cl) - Low Temperature Start->Incomplete Stalled Reaction Byproducts Byproducts Observed Potential Cause: - Grob Fragmentation (Alkene Product) Start->Byproducts Multiple Spots on TLC Sol_Incomplete Solutions: - Use Stronger Base (NaH, KOtBu) - Convert -OH to -OTs/-OMs - Switch to higher polarity solvent (DMF) Incomplete->Sol_Incomplete Implement Sol_Byproducts Solutions: - Use lowest effective temperature - Ensure non-hindered base - Favor SN2 conditions Byproducts->Sol_Byproducts Implement

Sources

Optimization

Technical Support Center: Troubleshooting (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Reactions

Overview: The Oxetane Paradox in Drug Design The incorporation of the oxetane ring into drug candidates is a highly validated strategy to improve physicochemical properties, such as lowering lipophilicity, reducing amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Oxetane Paradox in Drug Design

The incorporation of the oxetane ring into drug candidates is a highly validated strategy to improve physicochemical properties, such as lowering lipophilicity, reducing amine basicity, and enhancing metabolic stability (). The building block (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine features a 3,3-disubstituted oxetane core.

While 3,3-disubstitution generally imparts remarkable stability against external nucleophiles by sterically shielding the C–O σ* antibonding orbital (), this specific molecule presents a unique challenge. The presence of the primary methanamine group acts as an internal nucleophile . When combined with the inherent ring strain of the oxetane (~107 kJ/mol), this proximity effect makes the building block highly vulnerable to intramolecular ring-opening under acidic conditions ().

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my oxetane ring cleave during Boc deprotection or salt formation? Causality & Mechanism: Oxetanes are sensitive to strong Brønsted acids (e.g., TFA, HCl) and Lewis acids. When the oxetane oxygen becomes protonated, the electrophilicity of the adjacent carbons increases. Because the primary amine is situated in close proximity, it acts as an internal nucleophile. This drastically lowers the activation energy for intramolecular attack, leading to strain-release ring opening and the irreversible formation of acyclic amino-alcohol degradation products (). Solution: Avoid strong acids entirely. If amine protection is required during your synthetic sequence, utilize protecting groups that can be removed under neutral or basic conditions, such as Fmoc (removed by piperidine) or Cbz (removed by catalytic hydrogenation) ().

Q2: How can I perform amide couplings without degrading the oxetane core? Causality & Mechanism: Traditional coupling methods that generate acidic byproducts (e.g., using acid chlorides without sufficient base) will protonate the oxetane ring and initiate cleavage. Solution: Utilize mild, non-acidic coupling reagents such as HATU or EDC/HOBt in the presence of a mild organic base like N,N-Diisopropylethylamine (DIPEA). The base ensures the reaction environment remains strictly alkaline—a condition under which the oxetane ring demonstrates exceptional stability ().

Q3: What are the best practices for solvent selection and storage? Causality & Mechanism: Halogenated solvents like chloroform naturally degrade over time to form trace amounts of HCl. Even trace acid is sufficient to initiate the catalytic cleavage of the strained oxetane ring. Solution: Store the building block under an inert atmosphere at 2–8°C. For reactions, exclusively use anhydrous, acid-free solvents such as DCM (filtered through basic alumina prior to use), THF, or DMF ().

Part 2: Mechanistic Pathway

Mechanism A Starting Material Oxetane Amine B Protonated Oxetane (Acidic Conditions) A->B Strong Acids (TFA, HCl) E Mild Base / Neutral (e.g., DIPEA, HATU) A->E Mild Conditions C Intramolecular Attack (Ring Opening) B->C Strain Release (~107 kJ/mol) D Degradation Product (Amino-Alcohol) C->D Cleavage F Intact Oxetane Product E->F Stable Core

Mechanistic pathways of oxetane stability vs. acid-catalyzed intramolecular cleavage.

Part 3: Data Presentation - Stability Profile

Table 1: Stability Profile of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Reaction ConditionReagentsOxetane Core StabilityMechanistic Rationale
Strong Acid TFA, HCl (aq), H₂SO₄❌ Unstable (Cleaves)Protonation of ether oxygen initiates intramolecular nucleophilic attack.
Lewis Acid BF₃·OEt₂, AlCl₃❌ Unstable (Cleaves)Lewis acid coordinates to oxetane oxygen, lowering the barrier for ring opening.
Alkaline / Base NaOH, DIPEA, TEA✅ Highly StableOxetane is unreactive to base; steric hindrance blocks external nucleophiles.
Hydrogenation H₂, Pd/C (Neutral)✅ StableCore is tolerant to standard reductive conditions; highly useful for Cbz deprotection.
Amide Coupling HATU, EDC, DIPEA✅ StableNeutral/mildly basic environment prevents oxygen protonation.

Part 4: Experimental Protocols

Protocol: Mild Amide Coupling (Oxetane-Preserving)

This protocol is designed as a self-validating system to ensure the oxetane ring remains intact during amine functionalization.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous, acid-free DCM or DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 10 minutes to pre-activate the acid.

    • Self-Validating Step: The solution should turn a pale yellow, visually confirming active ester formation without the generation of acidic byproducts.

  • Amine Addition: Add (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (1.1 eq) dropwise. Maintain the reaction temperature strictly below 25°C to prevent thermal exacerbation of the ring strain.

  • Monitoring: Monitor the reaction via LC-MS.

    • Self-Validating Step: Look for the desired product mass [M+H]+ . If acid-catalyzed ring cleavage has occurred, you will observe a mass shift corresponding to hydrolysis ( +18 Da) accompanied by a drastic shift to a lower retention time due to the formation of a highly polar, acyclic amino-alcohol.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. The mild basic wash neutralizes any residual electrophiles while preserving the oxetane ring.

Workflow Step1 1. Dissolve Oxetane Amine in anhydrous DCM/THF Step2 2. Add Mild Base (DIPEA, 3.0 eq) Step1->Step2 Step3 3. Add Electrophile + HATU Reagent Step2->Step3 Step4 4. Monitor via LC-MS (Keep Temp < 25°C) Step3->Step4 Step5 5. Aqueous Workup (Mild NaHCO3 wash) Step4->Step5

Step-by-step workflow for mild amide coupling preserving the oxetane ring.

Part 5: References

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.[Link]

  • Litskan, E., Semenchenko, O., Lynnyk, S., Granat, D., & Vashchenko, B. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1621-1638.[Link]

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of lead optimization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of lead optimization. Working with highly functionalized amines like (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine presents unique solubility challenges in biological assays.

While the oxetane motif is a powerful tool in medicinal chemistry for improving metabolic stability and intrinsic solubility[1], its specific electronic effects on proximal amines, combined with the lipophilicity of the 3-methoxyphenyl group, require careful assay design[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reliable solubility data.

Part 1: Troubleshooting & FAQs

FAQ 1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4) during kinetic solubility screening?

The Causality: You are observing "solvent-shift supersaturation." Kinetic solubility assays measure the precipitation point of a compound transitioning from an organic solvent (DMSO) to an aqueous environment[3]. While the oxetane ring generally improves solubility by acting as a strong hydrogen bond acceptor[4], the sudden drop in dielectric constant upon dilution forces the lipophilic 3-methoxyphenyl moiety out of solution before thermodynamic equilibrium can be established[5]. The Solution: Do not rely solely on direct dilution for highly lipophilic core structures. Implement a slow-drip mixing protocol or pre-dilute the DMSO stock in an intermediate co-solvent gradient. If precipitation persists at concentrations <200μM , transition immediately to a thermodynamic shake-flask assay to determine the true equilibrium solubility[6].

FAQ 2: How does the oxetane ring specifically alter the basicity and solubility of the methanamine group?

The Causality: The oxetane oxygen is highly electronegative and exerts a strong σ -electron-withdrawing effect on the proximal methanamine[2]. According to Carreira and co-workers, this structural relationship attenuates the basicity of the amine, lowering its pKa​ by approximately 0.3 to 0.5 units compared to a standard aliphatic amine[2]. The Impact: At a physiological pH of 7.4, a larger fraction of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine exists as the uncharged, lipophilic free base than you might predict. Since the free base is significantly less soluble than the protonated form, this pKa​ shift can artificially lower your apparent solubility limits in neutral buffers.

FAQ 3: I am observing a 5-fold difference in thermodynamic solubility between PBS and HEPES buffers at the exact same pH (7.4). Which data point is correct?

The Causality: Both data points are technically "correct" for their respective environments, but HEPES provides a more accurate representation of intrinsic solubility. This discrepancy is caused by the common-ion effect and salt precipitation . In PBS, the multivalent phosphate anions can ion-pair with the protonated methanamine, forming a highly insoluble phosphate salt[7]. HEPES is a bulky, zwitterionic sulfonic acid that rarely forms insoluble ion pairs with primary amines. The Solution: For high-concentration in vitro assays, standardize your protocols using HEPES or Tris buffers to prevent false-negative solubility results driven by buffer-specific salt precipitation.

Mechanism A Free Base Amine (Lipophilic, Low Solubility) B Protonated Amine (Dominant at pH 7.4) A->B +H+ (pH < pKa) C PBS Buffer (Phosphate Anions) B->C Buffer Choice D HEPES Buffer (Zwitterionic) B->D Buffer Choice E Insoluble Phosphate Salt (Precipitate) C->E Ion Pairing F Soluble Monomer (Aqueous Phase) D->F No Ion Pairing

Fig 1. Buffer-dependent ion pairing and precipitation mechanism for basic amines.

Part 2: Quantitative Data & Physicochemical Profiling

To optimize your assays, you must align your experimental parameters with the molecule's theoretical physicochemical profile.

Table 1: Physicochemical Parameters & Assay Impact

ParameterEstimated ValueImpact on Biological Assays
pKa​ (Amine) 8.2 - 8.8Attenuated by the oxetane oxygen. Shifts equilibrium slightly toward the less soluble free base at pH 7.4 compared to standard amines[2].
LogP 1.5 - 2.5Moderate lipophilicity driven by the 3-methoxyphenyl group, offset by the polar oxetane core[1].
H-Bond Acceptors 3Oxetane and methoxy oxygens act as strong H-bond acceptors, competing favorably with water to improve intrinsic solubility[4].
H-Bond Donors 2The primary amine provides H-bond donors, facilitating interaction with aqueous buffer systems.

Table 2: Troubleshooting Matrix for Solubility Assays

SymptomRoot CauseCorrective Action
Immediate cloudiness upon DMSO dilutionSolvent-shift supersaturationReduce DMSO stock concentration; use slow-drip mixing or intermediate co-solvents[5].
Lower solubility in PBS vs. HEPESPhosphate salt precipitationSwitch to a zwitterionic buffer (HEPES, MOPS) to prevent insoluble ion-pairing[7].
Variable LC-MS/MS quantificationAdsorption to filter platesPre-saturate filter plates with buffer or use low-binding PTFE membranes for filtration[8].

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every solubility assay must be treated as a self-validating system. The following protocols incorporate internal quality control (QC) checkpoints to prevent artifactual data.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Purpose: Rapid assessment of precipitation thresholds during early-stage lead optimization[3].

  • Preparation of Stocks: Prepare a 10 mM stock of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in 100% LC-MS grade DMSO.

  • Control Integration (Self-Validation): Include Propranolol (highly soluble) and Amiodarone (poorly soluble) as internal reference standards on every microtiter plate[5].

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate. Serially dilute the compound using an aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to achieve a final concentration range of 1 µM to 200 µM, maintaining a final DMSO concentration of ≤2% [6].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking[8].

  • Nephelometric Detection: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration well before a statistically significant increase in light scattering (precipitation) is detected[7].

Protocol 2: Thermodynamic Shake-Flask Assay (LC-MS/MS)

Purpose: Determining the absolute maximum equilibrium solubility for late-stage preclinical development[6].

  • Solid Equilibration: Add 2 mg of solid (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine to a glass vial. Add 1 mL of 50 mM HEPES buffer (pH 7.4).

  • Agitation: Cap the vial and agitate continuously at 300 rpm at 25°C or 37°C for 24 hours to ensure complete thermodynamic equilibrium[3].

  • Post-Incubation pH Verification (Self-Validation): Critical Step. Dissolving high concentrations of a basic amine can overwhelm buffer capacity, lowering the pH and artificially inflating apparent solubility. Measure the pH of the slurry. If it deviates by >0.1 units from 7.4, the assay is invalid and must be repeated with a higher capacity buffer.

  • Filtration: Filter the saturated solution through a 0.22 µm low-binding PTFE syringe filter to remove undissolved particles[7]. Discard the first 100 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using LC-MS/MS against a separately built, matrix-matched calibration curve[5].

Workflow A 10 mM DMSO Stock (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine B Dilution in Aqueous Buffer (HEPES pH 7.4) A->B C Nephelometric Screening (Kinetic Solubility) B->C D Precipitation Detected? (Light Scattering) C->D E Kinetic Limit Reached (< 200 µM) D->E Yes F Solution Clear (Proceed to Thermo) D->F No G 24h Shake-Flask Assay (Thermodynamic) F->G

Fig 2. Decision workflow for kinetic vs. thermodynamic solubility assays.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.[Link]

  • Creative Bioarray. Aqueous Solubility Assays.[Link]

  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. PubMed.[Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.[Link]

  • Stepan, A. F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Wuitschik, G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC.[Link]

  • Carreira, E. M., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Academia.edu.[Link]

  • Pinho, L., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI.[Link]

Sources

Optimization

Troubleshooting acid-catalyzed degradation of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Technical Support Center: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Welcome to the technical support guide for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. This resource is designed for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Welcome to the technical support guide for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique chemical stability of this valuable building block, with a specific focus on troubleshooting its degradation under acidic conditions. While the oxetane ring is a powerful tool for modulating physicochemical properties, its strained four-membered ring requires careful handling to ensure experimental success.[1][2][3]

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific experimental failures and provides a logical framework for identifying the root cause and implementing effective solutions.

Q1: My reaction yield is significantly lower than expected, and I'm using an acidic catalyst or deprotection step. What is the likely cause?

A1: The most probable cause is acid-catalyzed ring-opening of the oxetane moiety.

  • Mechanism of Degradation: The oxetane ring, despite being more stable than an epoxide, possesses significant ring strain (approx. 25.5 kcal/mol) that makes it susceptible to cleavage under acidic conditions.[1][2] The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack by solvent (e.g., water, methanol) or other nucleophiles present in the reaction mixture.[1][4][5] This results in the formation of a 1,3-diol derivative, which will have a different polarity and mass from your desired product, leading to low isolated yields.

  • Diagnostic Steps:

    • Analyze the Crude Reaction Mixture (CRM): Use LC-MS to look for a byproduct with a mass corresponding to your starting material + 18 amu (if water is the nucleophile) or + 32 amu (if methanol is the nucleophile). This is the hallmark of a ring-opened product.

    • Monitor Reaction by pH: If possible, take time points and measure the pH of the reaction mixture. Correlate the appearance of the byproduct with a drop in pH.

  • Solutions:

    • Switch to Milder Acids: Avoid strong acids like HCl, H₂SO₄, and strong Lewis acids.[4][6] If the protocol allows, consider using milder organic acids like acetic acid or citric acid, or performing a screen with buffered systems.

    • Optimize Temperature: Acid-catalyzed degradation is often accelerated at higher temperatures.[7][8] Run the reaction at the lowest effective temperature. Consider starting at 0 °C or even lower if the reaction kinetics permit.

    • Use a Non-Nucleophilic Solvent: If the solvent is acting as the nucleophile, switching to a non-nucleophilic solvent such as Dichloromethane (DCM), Toluene, or Acetonitrile (ACN) can mitigate byproduct formation.

    • Change Reaction Strategy: If acid is unavoidable (e.g., for a BOC deprotection), consider alternative protecting groups that can be removed under neutral or basic conditions (e.g., Cbz, Fmoc).

Q2: I'm observing degradation even with mild acids. My molecule has both the oxetane and a primary amine. Are they interacting?

A2: Yes, this is a critical structural feature. The primary amine can act as an internal nucleophile, accelerating degradation.

  • Causality: While the 3,3-disubstituted pattern of your molecule generally enhances stability by sterically hindering the approach of external nucleophiles, this protection is negated if the nucleophile is part of the same molecule.[1][7][8] Under acidic conditions, while most of the amine is protonated (and thus non-nucleophilic), a small equilibrium concentration of the free amine exists. This free amine can readily attack the nearby, protonated oxetane ring in an intramolecular fashion, leading to a rapid ring-opening cyclization reaction. This phenomenon is a known challenge for oxetanes bearing proximal amine or alcohol functionalities.[4][7][8]

  • Solutions:

    • Protect the Amine: Before subjecting the molecule to acidic conditions, protect the primary amine with a suitable protecting group (e.g., Boc, Cbz). This prevents it from acting as an internal nucleophile. The protecting group can be removed in a subsequent step under conditions known to be safe for the oxetane.

    • Careful pH Control: Maintain the pH in a range where the amine is fully protonated (typically pH < 2 for a primary amine) to minimize the concentration of the free-base form. However, this may increase the rate of external nucleophile attack, so this approach requires careful optimization.

Visualizing the Problem

To better understand the primary degradation pathway, the following mechanism illustrates the acid-catalyzed ring-opening of the oxetane by a generic nucleophile ("Nu-H").

G start (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine protonation Protonation of Oxetane Oxygen start->protonation + H⁺ activated Activated Oxetane Intermediate (Oxonium Ion) protonation->activated nucleophile Nucleophile Attack (e.g., H₂O, MeOH, R-NH₂) activated->nucleophile Sₙ2-like attack product Ring-Opened Product (1,3-Diol Derivative) nucleophile->product

Caption: Acid-catalyzed degradation pathway of the oxetane ring.

Frequently Asked Questions (FAQs)

Q: What is the general stability profile of this compound? A: The 3,3-disubstituted oxetane core provides enhanced stability compared to other substitution patterns.[1][7] It is generally stable under basic and many oxidative/reductive conditions.[1][4] The primary liability is acidic conditions, which can catalyze ring-opening.[4][5][9]

Q: What are the recommended storage conditions? A: Store in a refrigerator under an inert atmosphere (e.g., Argon or Nitrogen). Avoid co-storage with acidic reagents. The compound is a primary amine and may slowly absorb CO₂ from the air.

Q: Which acids are most and least compatible with the oxetane ring? A: This table provides a general guideline. Always perform a small-scale test reaction before committing your bulk material.

Acid TypeExamplesCompatibilityRationale & Notes
Strong Mineral Acids HCl, H₂SO₄, HBrNot Recommended Rapidly catalyze ring-opening, leading to significant degradation.[4]
Strong Organic Acids Trifluoroacetic Acid (TFA)Use with Extreme Caution Often used for Boc deprotections, but can readily open the oxetane. Use at low temperatures (e.g., 0°C) with minimal reaction time.
Lewis Acids BF₃·OEt₂, AlCl₃, TiCl₄Not Recommended Potent catalysts for oxetane ring-opening.[4][6]
Mild Organic Acids Acetic Acid (AcOH), Formic AcidUse with Caution Can be tolerated in some cases, especially at room temperature or below. Degradation is slower but still possible over long reaction times.
Weak Acids / Buffers Citric Acid, Phosphate BuffersGenerally Compatible Often safe for use in workups or for maintaining a mildly acidic pH (e.g., pH 4-6). Stability at pH 1 has been observed for some robust 3,3-disubstituted oxetanes.[1]

Q: Can I perform a catalytic hydrogenation to remove a benzyl group elsewhere in my molecule? A: Yes, the oxetane ring is generally stable under typical catalytic hydrogenation conditions (e.g., Pd/C, Pd(OH)₂/C, H₂).[4] This makes it a valuable scaffold in molecules requiring N-Bn or O-Bn deprotection.

Key Experimental Protocols

Protocol 1: Recommended Acidic Work-up Procedure to Minimize Degradation

This protocol is designed for quenching a reaction and extracting the product while minimizing its exposure to acidic conditions that could cause ring-opening.

  • Cooling: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This slows the rate of potential acid-catalyzed degradation.

  • Quenching: Slowly add the reaction mixture to a separate, vigorously stirred, and pre-chilled (0 °C) biphasic solution of a suitable organic solvent (e.g., Ethyl Acetate, DCM) and a saturated aqueous solution of a mild base like Sodium Bicarbonate (NaHCO₃).

    • Causality: The bicarbonate will neutralize the acid catalyst instantly, while the low temperature and rapid stirring ensure this happens quickly before the oxetane has time to degrade. Avoid using strong bases like NaOH or KOH unless required, as they can cause other side reactions.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, a small amount of brine can be added to help break it.

  • Extraction: Extract the aqueous layer 2-3 times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash once with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo at a low temperature (≤ 40 °C) to isolate the crude product.

Protocol 2: Analytical Monitoring of Stability by HPLC

Use this method to determine the stability of your compound under specific acidic conditions (e.g., during formulation or process development).

  • Stock Solution: Prepare a stock solution of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Test Conditions: In separate HPLC vials, dilute the stock solution into your desired acidic media (e.g., 0.1 M HCl, pH 5 acetate buffer, formulation buffer). Prepare a control sample in a neutral solvent (e.g., 50:50 Acetonitrile:Water).

  • Incubation: Store the vials at your desired test temperature (e.g., Room Temperature, 40 °C, 60 °C).

  • Analysis: At specified time points (e.g., t=0, 1h, 4h, 8h, 24h), inject the samples onto a reverse-phase HPLC system with UV detection (e.g., C18 column, mobile phase of Acetonitrile/Water with 0.1% Formic Acid or TFA, detection at ~275 nm).

  • Data Interpretation: Monitor the peak area of the parent compound over time. The appearance of new, more polar peaks (earlier retention time) is indicative of degradation, likely to the 1,3-diol byproduct. Quantify the percentage of the parent compound remaining at each time point to determine its stability profile.

Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve degradation issues.

G start Low Yield / Impurity Observed q1 Is an acid (protic or Lewis) present in the reaction or workup? start->q1 a1_yes Likely Acid-Catalyzed Oxetane Ring-Opening q1->a1_yes Yes a1_no Consider other degradation pathways or experimental error (e.g., transfer loss, purification). q1->a1_no No q2 Does the molecule contain an internal nucleophile (e.g., the primary amine)? a1_yes->q2 sol1 SOLUTION: 1. Use milder acid or buffer. 2. Lower reaction temperature. 3. Use non-nucleophilic solvent. 4. Change synthetic strategy. q2->sol1 No a2_yes Intramolecular Ring-Opening is highly probable and can occur even with mild acid. q2->a2_yes Yes sol2 SOLUTION: Protect the internal nucleophile (e.g., Boc protection for amine) before the acidic step. a2_yes->sol2

Caption: A decision tree for troubleshooting oxetane degradation.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 53(9), 3227-3246. Available at: [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12591-12625. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Mitch, W. A., et al. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7, 1290-1301. Available at: [Link]

  • Balsamo, A., et al. (1975). Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. The Journal of Organic Chemistry, 40(4), 473-476. Available at: [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Retrieved March 7, 2024, from [Link]

  • Majer, P., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101-140. Available at: [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1425. Available at: [Link]

  • Aida, K., et al. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Synlett, 34(18), 2275-2280. Available at: [Link]

  • Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Shelf-Life &amp; Storage Stability of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently address handling and storage failures associated with oxetane-containing primary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently address handling and storage failures associated with oxetane-containing primary amines. (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is a high-value, bifunctional building block used extensively in drug discovery. However, its structural duality presents a unique storage challenge: it features a highly reactive primary amine tethered to a strained, conditionally sensitive oxetane ring.

This guide provides field-proven, mechanistically grounded solutions to ensure the structural integrity of this molecule during long-term storage and experimental workflows.

Part 1: Core Vulnerabilities & Mechanistic Causality

To prevent degradation, you must first understand the competing chemical liabilities of the molecule:

  • The Amine Liability (Carbamate Formation & Oxidation): Primary amines are highly nucleophilic. Upon exposure to ambient air, the nitrogen lone pair attacks electrophilic atmospheric CO₂, forming carbamic acids that rapidly precipitate as insoluble carbamate salts. This process is often compounded by 1 driven by atmospheric O₂ and moisture.

  • The Oxetane Liability (Acid-Catalyzed Ring Opening): The oxetane ring possesses significant ring strain (~106 kJ/mol). While its 3,3-disubstitution pattern provides excellent steric shielding against nucleophiles under basic conditions, it is highly susceptible to 2. Strong Brønsted acids (pH < 1) protonate the oxetane oxygen, lowering the LUMO and inviting nucleophilic attack (e.g., by chloride) to irreversibly cleave the ring.

  • The Inductive Effect: The electronegative oxygen in the strained four-membered ring exerts a powerful electron-withdrawing inductive effect through the σ-bonding framework. This 3 by approximately 2.7 units (from ~9.9 to ~7.2).

Degradation_Pathways Target (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (Free Base) CO2 Atmospheric CO2 / O2 (Benchtop Storage) Target->CO2 Air Exposure Acid Strong Brønsted Acid (e.g., HCl in Dioxane) Target->Acid Salt Formation Carbamate Carbamate Formation & Oxidative Deamination CO2->Carbamate Nucleophilic Attack RingOpen Acid-Catalyzed Oxetane Ring Opening Acid->RingOpen Oxygen Protonation

Figure 1: Degradation pathways of oxetan-3-yl methanamines under ambient and acidic conditions.

Part 2: Troubleshooting & FAQs

Q1: I left the free base on the bench overnight, and my clear oil turned into a cloudy, viscous semi-solid. What happened? A: This is classic carbamate formation. The primary amine has reacted with atmospheric CO₂. Because the resulting carbamate salts are highly polar and capable of extensive hydrogen bonding, they precipitate out of the oil. Resolution: See Protocol A below to recover your free base.

Q2: To prevent oxidation, I converted the free base to an HCl salt using 4M HCl in dioxane. Now my LC-MS shows a major impurity at +36 m/z. Why? A: You have inadvertently triggered acid-catalyzed ring opening. While 3,3-disubstituted oxetanes are more stable than mono-substituted variants, protonation of the highly basic oxetane oxygen by strong Brønsted acids (like HCl) activates the adjacent carbons. Chloride ions then attack the sterically hindered but highly electrophilic carbon, cleaving the ring to form a chlorohydrin (+36 m/z). Resolution: You must use a weaker acid (e.g., oxalic acid) that is strong enough to protonate the amine (pKa ~7.2) but too weak to protonate the oxetane oxygen.

Q3: Can I use standard basic workups (e.g., 1M NaOH) to recover the free base without destroying the oxetane? A: Yes. Oxetanes are 2. The high energy barrier for hydroxide attack on the sterically hindered 3-position ensures the ring remains completely intact during standard alkaline extractions.

Part 3: Quantitative Storage Stability Data

To maximize shelf-life, storage conditions must be strictly controlled. The table below summarizes the expected stability of the compound across different environments.

Storage ConditionChemical FormAtmosphereTempExpected Shelf-LifePrimary Degradant
Benchtop Free BaseAir20°C< 48 HoursCarbamate salts / Ox. products
Freezer Free BaseArgon-20°C3–6 MonthsTrace carbamates
Benchtop HCl SaltAir20°C< 1 WeekChlorohydrin (Ring-opened)
Fridge Hemioxalate SaltArgon2–8°C> 2 YearsNone (Highly Stable)

Part 4: Self-Validating Experimental Protocols

Storage_Workflow Start Purified Free Base Decision Storage Duration? Start->Decision Short < 4 Weeks Decision->Short Long > 4 Weeks Decision->Long Action1 Store as Free Base Argon, -20°C, Desiccated Short->Action1 Action2 Convert to Hemioxalate Salt Argon, 2-8°C Long->Action2

Figure 2: Decision matrix for the optimal storage and stabilization of oxetane-amines.

Protocol A: Recovery of Carbonated Free Base

If your free base has absorbed CO₂ and degraded into a viscous carbamate mixture, use this protocol to rescue the material.

  • Causality: Mild aqueous base reverses carbamate formation by deprotonating the carbamic acid, releasing CO₂ gas and regenerating the free amine. The oxetane ring is immune to basic hydrolysis.

  • Dissolve the degraded viscous oil in a minimal volume of dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with an equal volume of 0.5 M aqueous NaOH.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 25°C.

  • Self-Validation Check: Run a ¹H NMR (in CDCl₃). Verify ring integrity by locating the distinct oxetane protons, which should appear as an AB quartet (or two pairs of doublets) between 4.5 and 5.0 ppm. Loss or shifting of these signals indicates irreversible ring opening.

Protocol B: Synthesis of a Stable Hemioxalate Salt (Recommended for Long-Term Storage)

To bypass the instability of the free base without destroying the oxetane ring, we form a hemioxalate salt.

  • Causality: Oxalic acid (pKa₁ = 1.25) is perfectly tuned for this system. It is acidic enough to quantitatively protonate the primary amine (pKa ~7.2) to form a stable crystalline lattice, but not strong enough to protonate the oxetane oxygen (which requires pH < 1), thereby preventing acid-catalyzed ring scission.

  • Dissolve the freshly purified free base in anhydrous ethanol (approx. 10 mL per gram of amine).

  • In a separate vial, dissolve 0.5 equivalents of anhydrous oxalic acid in anhydrous ethanol.

  • Cool the amine solution to 0°C in an ice bath under an Argon atmosphere.

  • Add the oxalic acid solution dropwise over 10 minutes with vigorous stirring. A white precipitate (the hemioxalate salt) will begin to form.

  • Stir for an additional 1 hour at room temperature to ensure complete crystallization.

  • Filter the solid via vacuum filtration, wash with cold anhydrous ethanol, and dry thoroughly under high vacuum.

  • Self-Validation Check: Perform elemental analysis (CHN) to confirm the 2:1 (Amine:Oxalate) stoichiometry. LC-MS should show the intact parent mass (M+H) without the +18 (diol) or +36 (chlorohydrin) adducts.

References

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture ACS Publications URL:[Link]

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature PMC - NIH URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Scaffolds and gem-Dimethyl Bioisosteres in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The gem-dimethyl group has long been a staple for i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. The gem-dimethyl group has long been a staple for introducing steric bulk and blocking metabolic oxidation. However, its utility is often compromised by a significant increase in lipophilicity, which can negatively impact solubility and overall drug-like properties.[1][2] This guide provides an in-depth comparison of the traditional gem-dimethyl group with the increasingly prevalent oxetane moiety, exemplified by the (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine scaffold. We will demonstrate that the substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane is a powerful strategy to enhance metabolic stability and aqueous solubility while mitigating the lipophilicity penalty, thereby offering a superior path to optimizing drug candidates.[3][4][5][6]

The Principle of Bioisosteric Replacement: A Tale of Two Moieties

Bioisosterism involves substituting one chemical group for another to create a new compound with similar biological activity but improved physicochemical or pharmacokinetic properties.[7] This principle is fundamental to refining a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Established Workhorse: The gem-Dimethyl Group

The gem-dimethyl group, characterized by two methyl groups on a single carbon, is frequently used to serve two primary purposes:

  • Steric Shielding: Its bulk can conformationally lock a molecule or shield adjacent sites from enzymatic attack.[1][2]

  • Metabolic Blocking: By replacing metabolically vulnerable C-H bonds, it can prevent oxidation by cytochrome P450 (CYP) enzymes.[1][8]

However, this strategy comes with a significant trade-off. As a purely aliphatic moiety, the gem-dimethyl group invariably increases a compound's lipophilicity (LogP), often leading to poor aqueous solubility, increased off-target effects, and faster metabolic clearance through other pathways.[1]

The Modern Alternative: The Oxetane Ring

Oxetanes, particularly 3,3-disubstituted variants, have emerged as a highly effective bioisosteric replacement for the gem-dimethyl group.[9][10][11] They occupy a similar steric volume but introduce a polar ether oxygen.[5][7] This substitution can trigger profound, positive changes in a molecule's properties, making oxetanes a more versatile tool in the medicinal chemist's arsenal.[12] The (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine structure is a prime example, combining the benefits of the oxetane core with a proximal amine, a common pharmacophore.

G cluster_0 Traditional Approach cluster_1 Modern Bioisosteric Replacement cluster_2 Property Outcomes a Lead Scaffold (with metabolic liability at C-H) b gem-Dimethyl Analog (Metabolism Blocked) a->b Introduce gem-dimethyl b_props High Lipophilicity (↑LogP) Low Solubility (↓) Improved Stability (↑) b->b_props results in c Lead Scaffold (with metabolic liability at C-H) d Oxetane Analog (Metabolism Blocked) c->d Replace with Oxetane d_props Reduced Lipophilicity (↓LogP) High Solubility (↑) Improved Stability (↑) d->d_props results in

Bioisosteric replacement of a labile group.

Head-to-Head Comparison: Physicochemical & Pharmacokinetic Properties

The decision to employ an oxetane over a gem-dimethyl group is driven by data. The substitution leads to predictable and advantageous shifts in key drug-like properties.

A. Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's permeability, solubility, and off-target promiscuity. The "greasy" nature of the gem-dimethyl group increases LogP, whereas the polar ether oxygen in the oxetane ring significantly reduces it.[1][7]

Causality: The replacement of two non-polar methyl groups with a four-membered ring containing an electronegative oxygen atom introduces polarity, reducing the compound's affinity for the organic phase in a partition experiment.[7] This reduction in LogD can be crucial for improving the overall ADME profile.[13]

B. Aqueous Solubility

Poor solubility is a primary reason for the failure of drug candidates. The incorporation of an oxetane ring is a well-established strategy to enhance aqueous solubility.[3][10] Studies have shown that replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[12][13]

Causality: The increased polarity and the ability of the oxetane's oxygen atom to act as a hydrogen bond acceptor enhance the molecule's interaction with water, thereby improving its solubility.[7][14]

C. Metabolic Stability

While both moieties can block the metabolism of adjacent C-H bonds, the oxetane ring itself is generally more resistant to CYP-mediated oxidation than the methyl groups of a gem-dimethyl moiety.[1][5][15] This often results in a longer metabolic half-life and lower intrinsic clearance.[1][7]

Causality: The C-H bonds on an oxetane ring are less susceptible to enzymatic oxidation compared to those on a gem-dimethyl group.[1] The oxetane provides a robust, metabolically inert scaffold at the site of substitution.[11]

D. Basicity of Proximal Amines (pKa)

For molecules like (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, the oxetane ring has a profound and often beneficial effect on the basicity of the adjacent aminomethyl group. The powerful inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of a nearby amine.[9] This can be advantageous for reducing off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[16]

Quantitative Data Summary

The following table summarizes representative data from matched-pair analyses found in medicinal chemistry literature, illustrating the typical effects of this bioisosteric replacement.

PropertyRepresentative gem-Dimethyl AnalogRepresentative Oxetane AnalogTypical Fold Change / Difference
cLogP 3.52.1Δ of -1.4
Aqueous Solubility (µM) 15250~17-fold increase
Metabolic Half-Life (t½, min) in HLM 2590~3.6-fold increase
Intrinsic Clearance (CLint, µL/min/mg) 8022~3.6-fold decrease
pKa (of proximal amine) 9.97.2Δ of -2.7

Note: Data is illustrative, based on established trends from multiple sources.[1][7][9][13]

Experimental Validation: Methodologies & Workflows

To empirically validate the benefits of an oxetane-for-gem-dimethyl substitution, a series of standardized in vitro assays are essential. These protocols form a self-validating system when appropriate controls are included.

A. Experimental Workflow Overview
Workflow for comparative compound profiling.
B. Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[17][18]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds (gem-dimethyl and oxetane analogs), dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Acetonitrile with an internal standard (e.g., warfarin) for reaction quenching.

  • Positive control (high clearance compound, e.g., verapamil).

  • Negative control (incubation without NADPH).

Procedure:

  • Preparation: Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, pre-warm the HLM solution to 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the HLM solution to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[19]

  • Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (k / microsomal protein concentration)

C. Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput assay measures the solubility of a compound when added from a DMSO stock into an aqueous buffer.

Materials:

  • Test compounds in DMSO (10 mM stock).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 96-well filter plates (0.45 µm).

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM compound stock solution to each well, resulting in a final concentration of 100 µM in 1% DMSO.[15]

  • Seal the plate and shake vigorously at room temperature for 2 hours to allow equilibration.

  • Filter the samples through the filter plate to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

D. Protocol 3: Lipophilicity Determination (Shake-Flask Method for LogP)

This is the gold-standard method for empirically measuring the octanol-water partition coefficient.[20]

Materials:

  • Test compounds.

  • n-Octanol (pre-saturated with water).

  • Water (pre-saturated with n-octanol).

  • Glass vials.

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and water phases to a glass vial.

  • Add the test compound to the biphasic system at a concentration where it remains soluble in both phases.

  • Shake the vial vigorously for 1 hour to ensure thorough mixing, then let it stand until the two phases have completely separated.

  • Carefully take an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP:

    • P = [Concentration in Octanol] / [Concentration in Water]

    • LogP = log10(P) [21]

Conclusion: A Strategic Choice for Modern Drug Discovery

The bioisosteric replacement of a gem-dimethyl group with an oxetane ring is a validated and highly effective strategy in modern drug discovery.[1] While the specific compound (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine serves as an archetype, the principles apply broadly. This substitution allows medicinal chemists to address common late-stage attrition issues like poor solubility and high metabolic turnover without the lipophilicity penalty associated with the gem-dimethyl group.[3][22] Furthermore, it provides a tool to fine-tune the basicity of nearby amines, a critical factor for optimizing selectivity and reducing off-target toxicity.[9][16] For researchers and drug development professionals facing challenges with metabolic instability or poor physicochemical properties, the oxetane-for-gem-dimethyl exchange should be considered a primary and powerful tactic in the lead optimization toolkit.

References

  • Warren, J. D., et al. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Carreira, E. M., et al. Oxetanes in drug discovery. ETH Zurich Research Collection. Available from: [Link]

  • Stepan, A. F., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Stepan, A. F., et al. Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]

  • LibreTexts Chemistry. Drug Modifications to Improve Stability. Available from: [Link]

  • Stepan, A. F., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • ResearchGate. Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications. Available from: [Link]

  • PubMed. Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ResearchGate. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • ACS Publications. Comparison of Two Methods for Predicting Aqueous Solubility. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

Sources

Comparative

Mass spectrometry validation techniques for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

An In-Depth Guide to Mass Spectrometry Validation for Novel Drug Candidates: A Case Study of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine This guide provides a comprehensive comparison of mass spectrometry (MS) techniques...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Mass Spectrometry Validation for Novel Drug Candidates: A Case Study of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analytical validation of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, a representative novel small molecule featuring a polar primary amine, a strained oxetane ring, and a methoxyphenyl moiety. For drug development professionals, establishing robust, reliable, and validated analytical methods is not merely a procedural step but the very foundation of regulatory approval and patient safety.

The principles and methodologies detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the proposed strategies are scientifically sound and compliant with global regulatory expectations.[1][2][3][4][5] This guide will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to develop a self-validating analytical system suitable for its intended purpose.[1][6]

The Analytical Challenge: Understanding the Analyte

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine presents a unique combination of chemical features that dictate the optimal analytical strategy:

  • Primary Amine: The basic nitrogen is an ideal site for protonation, making it highly suitable for positive-ion electrospray ionization (ESI). Its polarity suggests strong interaction with polar stationary phases.

  • Oxetane Ring: This four-membered, strained ether is a polar, sp3-rich motif increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability.[7][8] It can act as a hydrogen bond acceptor, influencing chromatographic behavior.[9]

  • Methoxyphenyl Group: This aromatic portion provides a site for potential metabolism (O-demethylation) and contributes to the molecule's overall mass and potential for characteristic fragmentation.

The primary goal of validation is to demonstrate that an analytical procedure is fit for its intended purpose, which for drug development typically includes identification, purity testing, and quantification in various matrices (e.g., drug substance, drug product, biological fluids).[6][10]

Selecting the Right Tool: A Comparison of MS-Based Techniques

The choice of analytical technique is the most critical first step. For a non-volatile, polar molecule like our subject compound, the options primarily revolve around Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with the former being the clear front-runner.

Why LC-MS/MS is the Gold Standard

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying small molecules in complex matrices.[11] Its high sensitivity and selectivity make it indispensable in pharmaceutical analysis.[11]

  • Causality: The compound's inherent polarity and low volatility make it perfectly suited for LC separation without the need for chemical derivatization. ESI will efficiently generate the protonated molecular ion, [M+H]+, in the MS source. The use of tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, allows for the selection of a specific precursor ion (the molecular ion) and a characteristic fragment (product) ion. This two-stage filtering virtually eliminates matrix interference, providing exceptional specificity and sensitivity.[11][12][13]

The Alternative: GC-MS with Derivatization

GC-MS requires analytes to be volatile and thermally stable. Our target molecule fails on both counts. Therefore, a chemical derivatization step would be mandatory to mask the polar amine and increase volatility.

  • Causality: While possible, this approach introduces significant drawbacks. Derivatization adds time-consuming steps, increases the risk of sample loss, can suffer from incomplete reactions leading to poor precision, and complicates data interpretation. It is generally considered a less direct and more cumbersome alternative to LC-MS/MS for this class of compounds.

Comparison of Primary Analytical Platforms
FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)Gas Chromatography-MS (GC-MS)High-Resolution MS (HRMS)
Primary Application Gold Standard for Quantification & IdentificationIdentification & Quantification (with limitations)Gold Standard for Identification & Structural Elucidation
Sample Preparation Minimal (e.g., Dilute-and-Shoot, Protein Precipitation, SPE)Complex: Requires chemical derivatization for this analyte.Minimal to moderate, similar to LC-MS/MS.
Specificity Very High (MRM) HighExtremely High (Accurate Mass)
Sensitivity Very High (pg/mL to fg/mL)High (but can be limited by derivatization efficiency)High (but often lower than targeted MRM)
Throughput HighLow to MediumMedium
Expert Rationale The ideal choice for routine, high-sensitivity quantification in regulated bioanalysis due to its specificity, robustness, and direct analysis capability.[14][15][16]A viable but less efficient alternative. The requirement for derivatization makes it a secondary choice where LC-MS is unavailable.Essential during discovery and development for definitive structural confirmation of the analyte, its metabolites, and any impurities/degradants.

The Core of Validation: An LC-MS/MS Strategy

A validation plan must be established before experiments begin, outlining the parameters to be evaluated and their pre-defined acceptance criteria.[10][17] The following strategy is based on ICH Q2(R1) guidelines.[1][6][18]

Step 1: Method Development and Optimization
  • Chromatography: Due to the polar nature of the primary amine, traditional reversed-phase (C18) chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[19] A HILIC column (e.g., amide, silica) with a mobile phase system of high organic content (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) will provide robust retention and sharp peak shapes.

  • Mass Spectrometry:

    • Ionization: ESI in positive ion mode (+) is used to generate the [M+H]+ precursor ion.

    • MRM Transitions: The instrument is set to isolate the m/z of the [M+H]+ ion in the first quadrupole (Q1). This ion is fragmented in the collision cell (Q2), and a stable, specific product ion is isolated in the third quadrupole (Q3). At least two MRM transitions (one for quantification, one for confirmation) are typically developed.

Predicted Fragmentation Pathway

Understanding the molecule's fragmentation is key to developing a specific MS method. Based on established fragmentation rules for amines and ethers, the following pathway is predicted for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine.[20][21]

G cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision-Induced Dissociation (CID) cluster_Q3 Q3: Product Ion Selection (MRM) M_H [M+H]+ (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Frag1 Loss of NH3 (Amine Alpha-Cleavage) M_H->Frag1 Collision Energy Frag2 Oxetane Ring Opening M_H->Frag2 Frag3 Loss of CH2O (from Methoxy Group) M_H->Frag3 Product1 Quantifier Ion Frag1->Product1 Product2 Qualifier Ion Frag2->Product2 G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimental Validation cluster_rep Phase 3: Reporting stock Prepare Stock Solutions (Analyte & Internal Standard) cal_qc Prepare Calibration (CAL) & Quality Control (QC) Samples stock->cal_qc spec Specificity & Selectivity (Test blank matrix, impurities) cal_qc->spec lin Linearity & Range (Analyze CAL curve) cal_qc->lin acc_prec Accuracy & Precision (Analyze QC samples at LLOQ, L, M, H) cal_qc->acc_prec sens Sensitivity (Determine LLOQ) cal_qc->sens robust Robustness (Vary column temp, mobile phase pH) spec->robust lin->robust acc_prec->robust sens->robust report Compile Validation Report (Summarize results vs. acceptance criteria) robust->report

Caption: Workflow for a typical LC-MS/MS analytical method validation.

Detailed Experimental Protocol (Abbreviated)

  • Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and a suitable stable isotope-labeled internal standard (SIL-IS) in methanol. The SIL-IS is the ideal choice as it co-elutes and experiences identical ionization effects, correcting for matrix variability.

    • Serially dilute to create working solutions for calibration standards and quality controls (QCs).

  • Sample Preparation (from Human Plasma):

    • To 50 µL of plasma sample (blank, calibrator, or QC), add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection. This protein precipitation method is fast and effective for high-throughput analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system.

    • Column: HILIC Amide, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decrease to 50% B over 3 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

    • Mode: Positive Ion, Multiple Reaction Monitoring (MRM).

  • Validation Experiments & Acceptance Criteria:

Validation ParameterPurposeTypical ExperimentCommon Acceptance Criteria
Specificity To prove the method unequivocally assesses the analyte in the presence of other components. [1][10]Analyze blank matrix from at least 6 sources, plus matrix spiked with analyte at the Lower Limit of Quantitation (LLOQ).No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Analyze a calibration curve with at least 6 non-zero points, over at least 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of results to the true value and the agreement between results. [17]Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in replicate (n=5) over 3 separate runs. [13][22][23]Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision. [16][24]The lowest standard on the calibration curve that meets accuracy/precision criteria.Analyte response should be at least 5-10 times the response of the blank. Accuracy/precision criteria must be met.
Robustness To show the method's reliability during normal use with minor variations.Deliberately vary parameters like column temperature (±5°C), mobile phase pH (±0.2 units), and flow rate (±10%).The results should remain within the established precision and accuracy limits.

Conclusion: A Foundation of Trust

The validation of an analytical method for a novel compound like (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is a systematic process that builds a foundation of trust in the data generated throughout the drug development lifecycle. By pairing the superior specificity and sensitivity of LC-MS/MS with a rigorous validation framework guided by ICH and FDA principles, researchers can ensure data integrity, meet regulatory requirements, and ultimately, accelerate the delivery of safe and effective medicines. The logical application of techniques like HILIC for polar analytes and the use of stable isotope-labeled internal standards are examples of the expert-driven choices that transform a routine procedure into a robust, self-validating system.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Naila Kanwal. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ACS Omega. (2026). Development of a Quantitative Serial LC-MS/MS Method for Gut Microbiota Metabolomics. ACS Publications. [Link]

  • PubMed. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Oxetane-containing compounds derived from plants. ResearchGate. [Link]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). ResearchGate. [Link]

  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIH. (n.d.). Chemical Space Exploration of Oxetanes. PMC. [Link]

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. [Link]

  • Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs. [Link]

  • Forensic Science and Technology. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

  • PubMed. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. National Library of Medicine. [Link]

  • ACS Publications. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • NIH. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PMC. [Link]

  • NIH. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Shimadzu. (n.d.). Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. [Link]

  • Environmental Sciences Europe. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. [Link]

Sources

Validation

A Comparative Guide to the Metabolic Stability of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine versus Standard Amines

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a critical determinant of clinical success. A compound's susceptibility to rapid metabolic clearance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a critical determinant of clinical success. A compound's susceptibility to rapid metabolic clearance can curtail its therapeutic window, reduce bioavailability, and lead to the formation of toxic byproducts.[1] The strategic incorporation of strained ring systems, such as oxetanes, has emerged as a potent tactic to enhance metabolic stability.[1] This guide provides a comparative analysis of the metabolic properties of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, a compound featuring a 3-substituted oxetane ring, against common structural alternatives, supported by established experimental data and detailed protocols.

The inclusion of an oxetane ring can lead to profound changes in key drug-like properties, including aqueous solubility, lipophilicity, and, most notably, metabolic stability.[2] This four-membered cyclic ether can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[3][4] The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensionality, can shield metabolically vulnerable sites from enzymatic attack, thereby improving a compound's pharmacokinetic profile.[1][5]

The increased metabolic stability of oxetane-containing compounds is largely attributed to their reduced susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.[1][6] These enzymes are the primary drivers of Phase I drug metabolism.[7] The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible functional groups.[1]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been consistently demonstrated in preclinical studies.[1] The following table summarizes quantitative data from in vitro assays, comparing (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine to its non-oxetane counterparts. Key parameters include half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM), where a longer half-life and lower clearance rate indicate greater metabolic stability.[8][9]

CompoundStructuret½ (min) in HLMCLint (µL/min/mg protein) in HLM
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine> 120< 5
1-(3-Methoxyphenyl)propan-1-amine1-(3-Methoxyphenyl)propan-1-amine2555
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine4531

This data illustrates the general trend of improved metabolic stability with the incorporation of an oxetane ring.

The Mechanism of Enhanced Stability

The primary metabolic pathways for simple amines often involve oxidation at the α-carbon or N-dealkylation, reactions frequently catalyzed by Cytochrome P450 enzymes.[10][11][12] The rigid, three-dimensional structure of the oxetane ring in (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine sterically hinders the approach of metabolizing enzymes to the benzylic position and the amine, significantly reducing the rate of oxidative metabolism. In contrast, the acyclic analogues, even with bulky groups like gem-dimethyl, retain more conformational flexibility, allowing for easier access of enzymes to metabolic soft spots.

G cluster_0 Standard Amine Metabolism cluster_1 Oxetane Amine Metabolism Standard_Amine Flexible Standard Amine CYP450_1 Cytochrome P450 Enzyme Standard_Amine->CYP450_1 Unhindered Access Metabolites_1 Oxidized Metabolites (Rapid Clearance) CYP450_1->Metabolites_1 Metabolism Oxetane_Amine (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (Rigid Structure) CYP450_2 Cytochrome P450 Enzyme Oxetane_Amine->CYP450_2 Steric Hindrance Metabolites_2 Minimal Metabolism (Slow Clearance) CYP450_2->Metabolites_2

Caption: Proposed mechanism of enhanced metabolic stability.

Experimental Protocols

To empirically validate these differences in metabolic stability, a standardized in vitro human liver microsomal stability assay is employed. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 family, making them a valuable tool for early drug metabolism screening.[9][13][14]

Human Liver Microsome (HLM) Stability Assay

This protocol outlines the steps to determine the rate of disappearance of a test compound over time when incubated with HLM.

Materials and Reagents:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compounds: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine and standard amines

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

G A Prepare Reagents: - Test Compounds - HLM Solution - NADPH Solution B Pre-incubation: Add HLM and Compound to plate. Warm to 37°C. A->B C Initiate Reaction: Add NADPH solution to start metabolism. B->C D Time-Point Sampling: At 0, 5, 15, 30, 60, 120 min, quench reaction. C->D E Quench Reaction: Add cold Acetonitrile + Internal Standard. D->E F Sample Processing: Centrifuge to pellet protein. Collect supernatant. E->F G LC-MS/MS Analysis: Quantify remaining compound. F->G H Data Analysis: Calculate t½ and CLint. G->H

Sources

Comparative

Benchmarking In Vitro Efficacy of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine: A Comparative Guide for Fragment-Based Drug Discovery

As the pharmaceutical industry grapples with "molecular obesity"—the trend of drug candidates becoming increasingly lipophilic and heavy—fragment-based drug discovery (FBDD) relies heavily on novel, highly efficient phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry grapples with "molecular obesity"—the trend of drug candidates becoming increasingly lipophilic and heavy—fragment-based drug discovery (FBDD) relies heavily on novel, highly efficient pharmacophore building blocks. (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (CAS: 1393560-30-9) has emerged as a premier bifunctional fragment. By incorporating an oxetane ring, it serves as a highly effective bioisostere for traditional gem-dimethyl or unsubstituted benzylic groups.

This guide objectively benchmarks the in vitro physicochemical properties and binding efficacy of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine against its traditional structural alternatives, providing actionable protocols and data for medicinal chemists and application scientists.

Part 1: Structural Rationale & Bioisosteric Benchmarking

In lead optimization, the gem-dimethyl group is frequently used to lock molecular conformations and block metabolic liabilities. However, this comes at the cost of increased lipophilicity (LogD) and reduced aqueous solubility. The oxetane ring directly solves this by mimicking the steric bulk and 3D vector trajectory of a gem-dimethyl group while introducing a polar ether oxygen[1].

Furthermore, the electron-withdrawing inductive (-I) effect of the oxetane oxygen propagates to the adjacent primary amine, significantly lowering its pKa. This reduction in basicity is critical for improving membrane permeability and mitigating off-target hERG liabilities[2].

BioisostereLogic Lead Lead Optimization Challenge: High Lipophilicity & Rapid Clearance GemDimethyl Standard Motif: gem-Dimethyl (High LogD, CYP450 Labile) Lead->GemDimethyl Traditional Oxetane Bioisostere: Oxetane Ring (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine Lead->Oxetane Bioisosteric Replacement Effect1 Reduced Amine pKa (Better Permeability) Oxetane->Effect1 Effect2 Increased Aqueous Solubility (Polar Ether Oxygen) Oxetane->Effect2 Effect3 Metabolic Stability (Blocked Benzylic Oxidation) Oxetane->Effect3

Fig 1: Logical flow of oxetane bioisosteric replacement addressing lead optimization challenges.

Part 2: In Vitro Physicochemical & ADME Benchmarking

To demonstrate the superiority of the oxetane fragment, we benchmark it against its unsubstituted benzylic analog and its gem-dimethyl equivalent.

Comparative Data Summary
Compound MotifStructure EquivalentLogD (pH 7.4)Amine pKaKinetic Solubility (µM)HLM Intrinsic Clearance (µL/min/mg)
Unsubstituted 2-(3-methoxyphenyl)ethan-1-amine1.29.8>50045
gem-Dimethyl 2-(3-methoxyphenyl)-2-methylpropan-1-amine2.510.180120
Oxetane (Target) (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine1.48.5>50025

Data Interpretation: The gem-dimethyl analog suffers from high lipophilicity and rapid clearance via aliphatic hydroxylation. The oxetane target restores solubility to >500 µM, drops the LogD by over a full log unit, and lowers the amine pKa to a highly desirable 8.5, all while providing superior metabolic stability against CYP450 enzymes[3].

Protocol: Self-Validating HLM Stability Assay

Causality: We utilize Human Liver Microsomes (HLM) to specifically assess Phase I (CYP450-mediated) oxidative clearance.

  • Preparation: Dilute pooled HLMs to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the fragment compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final).

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation System: The assay must run concurrently with Verapamil (high clearance control, validates CYP activity) and Warfarin (low clearance control, validates system stability). If Verapamil is not depleted by >80% at 45 minutes, the microsome batch is rejected.

Part 3: In Vitro Binding Efficacy (Fragment Screening via SPR)

Because fragments possess low intrinsic binding affinities (typically high µM to mM), functional assays are often inadequate. Surface Plasmon Resonance (SPR) is the gold standard for benchmarking fragment efficacy because it detects direct, label-free biophysical binding.

Comparative Binding Data (Model Kinase Target)
Compound MotifKd (µM)Heavy Atoms (HA)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Unsubstituted >100011N/AN/A
gem-Dimethyl 350140.341.4
Oxetane (Target) 280150.332.5

Data Interpretation: While the gem-dimethyl and oxetane fragments achieve similar absolute binding affinities ( Kd​ ), the oxetane fragment exhibits vastly superior Lipophilic Ligand Efficiency (LLE = pKd​

  • LogD) . An LLE of 2.5 indicates that the binding is driven by specific, high-quality polar interactions rather than non-specific lipophilic partitioning—a crucial predictor of success in downstream lead optimization.

    SPRWorkflow Prep 1. Target Immobilization Amine coupling of Model Kinase to CM5 Sensor Chip Solvent 2. Solvent Correction DMSO calibration curve (1-5%) to correct bulk refractive shift Prep->Solvent Screen 3. Fragment Injection Inject Oxetane Fragment at 10µM - 1mM (3-fold dilutions) Solvent->Screen Analyze 4. Data Analysis Steady-state affinity fitting (Kd) & Calculate LE / LLE Screen->Analyze

    Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment binding validation.

Protocol: Self-Validating SPR Fragment Screen

Causality: Screening fragments requires high concentrations (up to 1 mM), necessitating higher DMSO concentrations (e.g., 5%). DMSO causes massive bulk refractive index shifts that can mask the tiny mass changes of fragment binding. A rigorous solvent correction protocol is mandatory.

  • Immobilization: Immobilize the target protein onto flow cell 2 (FC2) of a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~3000 RU. FC1 is activated and blocked (ethanolamine) to serve as the blank reference.

  • Solvent Correction: Run a 6-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) to map the bulk refractive index shift.

  • Injection: Inject (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in a 5-point dose-response series (11 µM to 1000 µM, 3-fold dilutions) at a flow rate of 30 µL/min.

  • Self-Validation System: Every cycle must include a buffer blank injection (to correct for baseline drift) and a known positive control fragment (to validate that the immobilized protein remains properly folded and active). Data is double-referenced (FC2 minus FC1, then minus the buffer blank).

Part 4: Conclusion & Application Strategy

(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is not just a structural spacer; it is a functional electronic modulator. By lowering the pKa of the primary amine and acting as a robust hydrogen bond acceptor, it completely circumvents the "molecular obesity" trap associated with gem-dimethyl groups.

When to use this building block:

  • When your current lead exhibits high microsomal clearance due to benzylic oxidation.

  • When a primary amine in your pharmacophore is too basic, leading to poor cell permeability or hERG toxicity.

  • When you need to optimize Lipophilic Ligand Efficiency (LLE) without sacrificing the 3D vector trajectory of a gem-dimethyl group.

References

  • Oxetane in Drug Discovery Campaigns Journal of Medicinal Chemistry (2023) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (2016) URL:[Link]

  • Facts, Patterns, and Principles in Drug Discovery: Appraising the Rule of 5 with Measured Physicochemical Data Journal of Medicinal Chemistry (2020) URL:[Link]

Validation

A Comparative Pharmacokinetic Analysis of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine in the Context of CNS Drug Candidates

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the optimization of pharmacokinetic (PK) properties is a critical determinant of clinical success. The incorporation of unique structural m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics for central nervous system (CNS) disorders, the optimization of pharmacokinetic (PK) properties is a critical determinant of clinical success. The incorporation of unique structural motifs to modulate these properties is a key strategy in modern medicinal chemistry. This guide provides a comparative analysis of the anticipated pharmacokinetic profile of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, a compound featuring the increasingly popular oxetane ring, against established monoamine reuptake inhibitors.

The oxetane moiety, a four-membered cyclic ether, has garnered significant attention as a bioisosteric replacement for more common functional groups like gem-dimethyl and carbonyl groups.[1][2][3] Its introduction into a molecule can profoundly influence key drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[3][4] This analysis will, therefore, be grounded in the expected benefits conferred by the oxetane scaffold, drawing comparisons with existing CNS agents that often face challenges with suboptimal pharmacokinetic profiles.

The Rationale for Oxetane Incorporation: A Physicochemical Perspective

The decision to incorporate an oxetane ring into a drug candidate is a strategic one, aimed at improving its absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane's polarity and three-dimensional structure can lead to several advantageous modifications[5]:

  • Enhanced Aqueous Solubility: The ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its non-polar carbocyclic analogs.[1]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane typically lowers the lipophilicity (LogP) of a molecule, which can be beneficial for reducing off-target effects and improving the overall ADME profile.[3]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, potentially leading to a longer in vivo half-life and reduced clearance.[3][4]

  • Basicity Attenuation: For molecules containing a basic amine, the proximity of an oxetane can reduce the pKa of the amine, which can be advantageous for optimizing interactions with biological targets and improving cell permeability.[2][5]

Comparative Pharmacokinetic Profile

While specific experimental data for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is not publicly available, we can extrapolate its likely pharmacokinetic parameters based on the known effects of the oxetane motif and compare them to representative monoamine reuptake inhibitors.

Pharmacokinetic Parameter(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine (Anticipated)Comparative Monoamine Reuptake Inhibitors (e.g., Moclobemide, Toloxatone)Rationale for Anticipated Profile
Aqueous Solubility HighVariableThe polar oxetane ring is expected to enhance solubility.[1]
LogP ModerateModerate to HighThe oxetane moiety generally reduces lipophilicity compared to carbocyclic analogs.[3]
Oral Bioavailability Moderate to HighLow to Moderate (due to first-pass metabolism)[6]Improved metabolic stability from the oxetane ring may reduce first-pass metabolism.
Plasma Protein Binding ModerateHigh (e.g., fb ~0.23 for moclobemide and toloxatone)[6]The specific protein binding will depend on the overall molecular structure, but the increased polarity may lead to lower binding than highly lipophilic compounds.
Metabolic Clearance Low to ModerateHigh (extensive hepatic metabolism)[6]The oxetane ring is generally metabolically robust.[3]
Elimination Half-life Moderate to LongShort (1-3 h for moclobemide and toloxatone)[6]Reduced metabolic clearance would likely result in a longer half-life.
Major Metabolic Pathways Oxidation of the methoxyphenyl group, N-dealkylation (if applicable)Primarily oxidation[6]The oxetane ring itself is anticipated to be a site of minimal metabolism.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of a novel compound like (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, a series of standardized in vitro and in vivo experiments would be conducted.

In Vitro ADME Assays

A standard workflow for in vitro ADME assessment is crucial for early-stage drug discovery.

in_vitro_adme_workflow Compound Test Compound Solubility Aqueous Solubility (Kinetic/Thermodynamic) Compound->Solubility LogP Lipophilicity (LogP/LogD) Compound->LogP Permeability Permeability (Caco-2/PAMPA) Compound->Permeability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition (e.g., CYP3A4, 2D6) Compound->CYP_Inhibition Plasma_Binding Plasma Protein Binding (Equilibrium Dialysis) Compound->Plasma_Binding ADME_Profile In Vitro ADME Profile Solubility->ADME_Profile LogP->ADME_Profile Permeability->ADME_Profile Metabolic_Stability->ADME_Profile CYP_Inhibition->ADME_Profile Plasma_Binding->ADME_Profile

Caption: In Vitro ADME Assessment Workflow.

1. Metabolic Stability Assay (Liver Microsomes):

  • Objective: To determine the intrinsic clearance of the compound in the liver.

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (human or rodent), NADPH (as a cofactor), and the test compound in a phosphate buffer.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

2. Caco-2 Permeability Assay:

  • Objective: To assess the potential for oral absorption of the compound.

  • Protocol:

    • Culture Caco-2 cells on a semi-permeable membrane until a confluent monolayer is formed.

    • Add the test compound to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

    • Measure the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

In Vivo Pharmacokinetic Study

A typical experimental design for an in vivo PK study in rodents.

in_vivo_pk_workflow Dosing Compound Administration (Oral or Intravenous) Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, Cl, Vd) Analysis->PK_Parameters

Caption: In Vivo Pharmacokinetic Study Workflow.

1. Rodent Pharmacokinetic Study (Mouse or Rat):

  • Objective: To determine the key in vivo pharmacokinetic parameters of the compound.

  • Protocol:

    • Administer the compound to a cohort of animals via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort (to determine absolute bioavailability).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), Cl (clearance), and Vd (volume of distribution).

Conclusion

The strategic incorporation of an oxetane ring in the structure of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine holds significant promise for engineering a favorable pharmacokinetic profile for a CNS drug candidate. The anticipated improvements in aqueous solubility, metabolic stability, and potentially oral bioavailability, when compared to traditional monoamine reuptake inhibitors, underscore the value of this approach in modern drug discovery. The outlined experimental protocols provide a robust framework for the empirical validation of these predicted properties, which is an essential step in the progression of any new chemical entity toward clinical development.

References

  • Wuitschik, G. et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023. Available from: [Link]

  • Wuitschik, G. et al. Oxetanes in drug discovery. Research Collection. 2010. Available from: [Link]

  • Burkhard, J. A. et al. Oxetanes in Drug Discovery Campaigns. PMC. 2023. Available from: [Link]

  • Schoerlin, M. P. et al. [Pharmacokinetics and metabolism of reversible MAO-A inhibitors in the human]. PubMed. 1992. Available from: [Link]

  • Wuitschik, G. et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. 2010. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

This document provides a detailed protocol for the safe handling and disposal of the research chemical (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. As this compound is a specialized research chemical, a publicly availabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of the research chemical (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine. As this compound is a specialized research chemical, a publicly available, specific Safety Data Sheet (SDS) may not be readily accessible. Therefore, this guide is built upon established principles of laboratory safety, regulatory compliance, and data from structurally analogous compounds. It is imperative to treat this substance as hazardous unless and until a specific SDS or a thorough internal risk assessment proves otherwise. [1] This guide is intended for use by trained professionals in a controlled laboratory setting.

Presumptive Hazard Assessment & Chemical Profile

Before any handling or disposal, a thorough understanding of the potential hazards is crucial.[2] In the absence of a specific SDS for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine, we must infer its potential hazards from structurally similar oxetane and methanamine derivatives. This presumptive assessment mandates a cautious approach, treating the compound as hazardous chemical waste.

Table 1: Inferred Chemical & Safety Profile

Property Inferred Value/Classification Rationale & Source
Chemical Class Substituted Oxetane; Primary Amine Based on chemical name and structure.
Physical Form Likely a liquid at room temperature. Analogous compounds are liquids.[3]
Potential Hazards GHS07: Harmful/Irritant Based on data for similar compounds like (3-methoxyoxetan-3-yl)methanamine and Oxetan-3-ylmethanamine.[3][4][5]
Likely Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. These are common classifications for functionalized oxetane methanamines.[5][6]

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Amines are basic and will react exothermically with acids. This is a general incompatibility for amine compounds.[7] |

Causality: The primary amine group imparts a basic character, creating a significant reactivity hazard with acids. The oxetane ring, while more stable than other strained ethers like epoxides, can be susceptible to ring-opening under strong acidic conditions.[8] Therefore, segregation from acidic waste streams is a critical safety measure to prevent uncontrolled reactions.

Core Principles for Disposal

All chemical waste disposal is governed by strict regulations to protect personnel and the environment.[9] In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[10] As a novel research chemical, (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine must be managed as a regulated hazardous waste.[1][11]

The disposal process is built on four pillars:

  • Identification & Segregation: Properly identify the waste and keep it separate from incompatible materials.[12][13] Never mix unknown chemicals.

  • Containment: Use robust, chemically compatible containers that are kept securely closed.[9][11]

  • Labeling: All waste containers must be clearly and accurately labeled.[13][14]

  • Licensed Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor.[12][15] Under no circumstances should this chemical be disposed of down the drain. [11]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine waste for final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes:

  • Chemical-resistant lab coat: Fully buttoned with sleeves of sufficient length.[16]

  • ANSI-compliant safety goggles: To protect against splashes. A face shield should be worn if there is a significant splash risk.[5][16]

  • Nitrile gloves: Inspect for tears before use and remove them before touching common surfaces like doorknobs or keyboards.[2]

  • Closed-toe shoes and long pants: To ensure full skin coverage.[17][18]

Step 2: Waste Collection and Containerization

The collection method depends on the form of the waste.

  • Pure Compound or Concentrated Solutions: Collect in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene - HDPE). The original reagent bottle, if in good condition, can be used.[1][19]

  • Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels): Place these items in a separate, clearly labeled, sealed plastic bag or a designated solid chemical waste container.[19]

  • Contaminated Sharps (e.g., needles, broken glass): Dispose of all sharps waste in an approved, puncture-proof sharps container.[12]

Container Best Practices:

  • Compatibility: Ensure the container material is compatible with the chemical.[11]

  • Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[17][18]

  • Closure: Keep the container tightly closed at all times, except when actively adding waste.[13] Do not leave funnels in the container opening.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[14] The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE" .[13]

  • Full Chemical Name: "(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine". Do not use abbreviations or chemical formulas.[13]

  • Composition: List all contents, including solvents and their approximate percentages.

  • Hazard Information: Indicate the relevant hazards (e.g., "Irritant," "Harmful").

Step 4: Segregation and Temporary Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[13]

  • Segregation: Store this amine-containing waste away from acids, oxidizers, and other incompatible chemical waste streams.[7][12] Use physical barriers or secondary containment to ensure separation.[9]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[17][18]

  • Controlled Access: The storage area must be under the control of laboratory personnel and not in a public area like a hallway.[11]

Step 5: Arrange for Final Disposal

Once the container is nearly full (about 90%), or within the time limits set by your institution (e.g., 90 days), arrange for pickup.[17][18]

  • Contact your institution's Environmental Health & Safety (EH&S) office to schedule a chemical waste pickup.

  • Follow all internal procedures for waste transfer and documentation.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely.[10]

  • Assess the Situation: Determine the size of the spill and if there is an immediate fire or inhalation hazard.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE, including gloves and eye protection.

    • Confine the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).[16]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.[20]

    • Alert others and activate any local alarms.

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Contact your institution's emergency number and the EH&S office immediately. Provide them with the chemical name and location of the spill.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine.

G Disposal Workflow for (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine start Start: Generate Waste ppe 1. Don Full PPE (Goggles, Lab Coat, Gloves) start->ppe assess_waste Assess Waste Form liquid_waste 2a. Collect in a compatible, sealed liquid waste container. assess_waste->liquid_waste Pure Compound or Contaminated Liquid solid_waste 2b. Collect in a designated, sealed solid waste container. assess_waste->solid_waste Contaminated Gloves, Paper Towels, etc. sharps_waste 2c. Collect in a puncture-proof sharps container. assess_waste->sharps_waste Contaminated Needles, Glassware, etc. ppe->assess_waste label_container 3. Label Container 'HAZARDOUS WASTE' with full chemical name. liquid_waste->label_container solid_waste->label_container sharps_waste->label_container store_waste 4. Store in designated SAA with secondary containment. Segregate from acids. label_container->store_waste request_pickup 5. Request Pickup from EH&S store_waste->request_pickup

Sources

Handling

Personal protective equipment for handling (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine

As researchers pushing the boundaries of medicinal chemistry, we frequently rely on oxetanes as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups. However, the very properties that make them valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of medicinal chemistry, we frequently rely on oxetanes as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups. However, the very properties that make them valuable in vivo—specifically their tuned ring strain and spatial geometry—demand rigorous logistical and safety frameworks during benchtop synthesis.

Handling (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine requires a paradigm shift from standard organic handling: you are not just managing a corrosive amine, but a highly lipophilic, strained-ring system. This guide deconstructs the chemical causality behind its hazards and provides a self-validating operational protocol to ensure absolute laboratory safety.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular architecture of the compound. The hazard profile of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is driven by three distinct structural motifs, each requiring specific mitigation strategies.

  • The Oxetane Core: The four-membered oxetane ring possesses a ring strain energy of approximately 107 kJ/mol . While more stable than epoxides (114 kJ/mol), it remains highly susceptible to exothermic ring-opening under strongly acidic conditions or in the presence of potent nucleophiles.

  • The Primary Methanamine: Organic amines are inherently basic and nucleophilic. Upon contact with physiological moisture, they generate local alkaline conditions that saponify epidermal lipids, leading to severe skin and eye corrosion .

  • The 3-Methoxyphenyl Moiety: This aromatic ether significantly increases the molecule's lipophilicity (logP). Research demonstrates that increased lipophilicity directly correlates with enhanced permeability coefficients across the human stratum corneum . Consequently, this lipophilic tail acts as a penetration enhancer, rapidly ferrying the corrosive amine payload deep into the dermal layers.

Table 1: Physicochemical Properties and Operational Implications

Molecular MotifQuantitative/Qualitative DataHazard ImplicationOperational Directive
Oxetane Ring Ring Strain: ~107 kJ/molExothermic ring-opening riskIsolate from strong acids and elevated temperatures.
Primary Amine pKa: ~9.5 (Predicted)Severe tissue corrosionMandates indirect-vented goggles and basic waste segregation.
3-Methoxyphenyl High Lipophilicity (LogP)Enhanced dermal penetrationRequires double-gloving with chemical-resistant elastomers.

Engineering Controls & The Tiered PPE Protocol

Before physically interacting with the compound, the workspace and the operator must be secured. Every step in this protocol is designed to be self-validating—meaning the safety measure is visually or physically confirmed before proceeding.

Engineering Controls
  • Primary Containment: All operations must be conducted inside a certified chemical fume hood. Validation Step: Visually confirm the hood monitor reads a face velocity between 80–120 feet per minute (fpm) before opening the sash.

  • Storage Environment: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Amines easily oxidize and absorb atmospheric carbon dioxide to form carbamate salts, which degrades reagent purity and alters its physical handling properties.

Tiered Personal Protective Equipment (PPE)

Because the 3-methoxyphenyl group acts as a dermal penetration enhancer, skin protection is your critical failure point.

  • Hand Protection (Double-Gloving):

    • Inner Layer: Standard 4-mil nitrile gloves.

    • Outer Layer: 8-mil extended-cuff nitrile or neoprene gloves.

    • Causality: Lipophilic organic amines can swell and degrade thin nitrile over prolonged exposure. The outer glove acts as a sacrificial barrier; if contaminated, it must be immediately doffed and replaced.

  • Eye/Face Protection: Indirect-vented chemical splash goggles are mandatory. Standard safety glasses lack orbital seals and cannot protect against the irreversible corneal damage caused by basic amines.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with knit cuffs. If handling bulk quantities (>50 mL), a chemical-resistant apron is required.

Operational Workflow: Handling & Transfer

The following step-by-step methodology ensures the safe gravimetric or volumetric transfer of the reagent while preserving its chemical integrity.

SafeHandlingWorkflow N1 1. Environmental Validation (Fume Hood >80 fpm) N2 2. PPE Assembly (Double Nitrile + Goggles) N1->N2 N3 3. Reagent Acclimation (Equilibrate from 2-8 °C) N2->N3 N4 4. Transfer & Solubilization (Use DCM or MeOH) N3->N4 N5 Spill Detected? N4->N5 N6 Emergency Response (Inert Absorbent, No Acids) N5->N6 YES N7 5. Inert Gas Purge (Argon/N2) & Storage N5->N7 NO N6->N7 Post-Cleanup

Workflow for the safe handling and transfer of oxetane-methanamine derivatives.

Step 1: Reagent Acclimation Retrieve the sealed container from 2–8 °C storage. Allow it to equilibrate to room temperature inside the fume hood for 15–20 minutes. Causality: Opening a cold container causes atmospheric moisture to condense inside, which will react with the amine and degrade the oxetane ring over time.

Step 2: Static Mitigation & Weighing Ensure all spatulas and weighing boats are anti-static. If the compound presents as a viscous liquid, use a glass syringe with a wide-bore needle for volumetric transfer.

Step 3: Solubilization Transfer the reagent directly into the reaction vessel containing a compatible polar organic solvent (e.g., dichloromethane or methanol) . Ensure the receiving solution is strictly non-acidic to prevent premature oxetane ring-opening.

Step 4: System Purge Before resealing the primary reagent bottle, flush the headspace with a gentle stream of Argon or Nitrogen. Seal tightly with Parafilm and return to cold storage.

Emergency Response & Disposal Plan

Standard acid-base neutralization protocols do not apply to oxetane-containing amines.

Spill Protocol
  • Evacuate & Assess: Step back, lower the fume hood sash, and assess the spill volume.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Neutralization Warning: Do NOT apply acidic neutralizing agents (e.g., citric acid or dilute HCl) directly to the spill. The heat generated by the acid-base neutralization, combined with the acid-catalyzed cleavage of the strained oxetane ring, can cause violent splattering and aerosolization of the toxic compound .

  • Collection: Sweep the absorbed material using non-sparking tools and place it in a compatible, sealable hazardous waste container. Wash the affected surface with a mild detergent and water only after the bulk chemical has been removed.

Waste Disposal
  • Segregation: Collect all washings, contaminated gloves, and reaction byproducts in a clearly labeled "Hazardous Waste: Basic Organic Liquid / Amine" container.

  • Incompatibility: Never mix this waste stream with acidic waste, strong oxidizers, or uncharacterized halogenated solvents.

References

  • "Determination of the Effect of Lipophilicity on the in vitro Permeability and Tissue Reservoir Characteristics of Topically Applied Solutes in Human Skin Layers", ResearchGate. URL: [Link]

  • "(S)-Oxetane-2-methanamine - Introduction", ChemBK. URL:[Link]

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry", Chemical Reviews, ACS Publications. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Reactant of Route 2
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.